UNP-6457
Description
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Properties
Molecular Formula |
C62H71F3N14O10 |
|---|---|
Molecular Weight |
1229.3 g/mol |
IUPAC Name |
(1S,4R,13S,16S,19S,26S,29S,32S)-34-benzoyl-19-benzyl-16-(1H-indol-3-ylmethyl)-2,11,14,17,20,23,27,30-octaoxo-13,26-di(propan-2-yl)-29-[[3-(trifluoromethyl)phenyl]methyl]-3,7,8,9,12,15,18,21,24,28,31,34-dodecazatricyclo[30.2.1.16,9]hexatriaconta-6(36),7-diene-4-carboxamide |
InChI |
InChI=1S/C62H71F3N14O10/c1-34(2)44-29-68-51(80)30-69-56(84)47(23-36-14-7-5-8-15-36)73-58(86)49(25-39-28-67-45-21-12-11-20-43(39)45)74-60(88)53(35(3)4)75-52(81)33-78-31-42(76-77-78)26-46(54(66)82)71-59(87)50-27-41(32-79(50)61(89)38-17-9-6-10-18-38)70-57(85)48(72-55(44)83)24-37-16-13-19-40(22-37)62(63,64)65/h5-22,28,31,34-35,41,44,46-50,53,67H,23-27,29-30,32-33H2,1-4H3,(H2,66,82)(H,68,80)(H,69,84)(H,70,85)(H,71,87)(H,72,83)(H,73,86)(H,74,88)(H,75,81)/t41-,44+,46+,47-,48-,49-,50-,53-/m0/s1 |
InChI Key |
ZAPBZKBLKRCOOA-DZWHKMBNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UNP-6457: A Technical Guide to a Novel MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNP-6457 is a novel, neutral, macrocyclic nonapeptide that has emerged as a potent inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression. Discovered through the application of DNA-encoded cyclic peptide libraries, this compound demonstrates high affinity for MDM2, effectively disrupting its interaction with the p53 tumor suppressor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental protocols utilized in the characterization of this compound.
Chemical Structure and Physicochemical Properties
This compound is a structurally complex macrocyclic peptide. While a definitive 2D structure or SMILES string is not publicly available, its composition is described as a neutral nonapeptide. Key amino acid residues incorporated in its structure include 3-trifluoromethyl phenylalanine, L-Phenylalanine, and a benzoylated amino proline.[1] The macrocyclic nature of the peptide is a key feature, contributing to its stability and binding affinity.
A summary of the known physicochemical properties of this compound is presented in the table below. The values for TPSA, Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA) are yet to be definitively reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆₂H₇₁F₃N₁₄O₁₀ | N/A |
| Molecular Weight | 1229.33 g/mol | N/A |
| Exact Mass | 1228.5400 g/mol | N/A |
| Topological Polar Surface Area (TPSA) | Not Reported | - |
| Hydrogen Bond Donors (HBD) | Not Reported | - |
| Hydrogen Bond Acceptors (HBA) | Not Reported | - |
| Description | Neutral Nonapeptide | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the protein-protein interaction between MDM2 and p53.[1][2] In many cancers, the E3 ubiquitin ligase MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of the p53 tumor suppressor protein. By binding to MDM2 in the p53-binding pocket, this compound competitively inhibits this interaction, thereby stabilizing p53 and allowing it to execute its tumor-suppressive functions, including cell cycle arrest and apoptosis.
The simplified signaling pathway is depicted below:
Caption: this compound inhibits the MDM2-p53 interaction, preventing p53 degradation.
Biological Activity
This compound has demonstrated potent inhibitory activity against the MDM2-p53 interaction with a reported IC₅₀ of 8.9 nM.[1][3] It also shows activity against the structurally homologous protein MDM4, with an IC₅₀ of 3.3 µM.[3]
| Target | IC₅₀ |
| MDM2 | 8.9 nM[1][3] |
| MDM4 | 3.3 µM[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are available in the supporting information of the primary publication by Zhang, Q., et al. in ACS Medicinal Chemistry Letters (2023).[1] A summary of the key experimental methodologies is provided below.
Synthesis of this compound
The synthesis of this compound was achieved through off-DNA synthesis as an enantiopure compound. The general workflow for the synthesis of related macrocyclic peptides involves standard solid-phase peptide synthesis (SPPS) methods.[3]
Caption: General workflow for the solid-phase synthesis of macrocyclic peptides.
MDM2-p53 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
A sensitive TR-FRET assay was developed to determine the IC₅₀ of this compound against the MDM2-p53 interaction.[3] This assay measures the disruption of the interaction between fluorescently labeled MDM2 and a p53-derived peptide.
Protocol Outline:
-
Reagents:
-
Recombinant human MDM2 protein (tagged, e.g., with GST)
-
Biotinylated p53-derived peptide
-
Terbium-conjugated anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore)
-
Assay buffer
-
This compound (or other test compounds)
-
-
Procedure:
-
Add MDM2 protein and the p53-derived peptide to the wells of a microplate.
-
Add serial dilutions of this compound.
-
Incubate to allow for binding.
-
Add the TR-FRET detection reagents (antibody and streptavidin conjugates).
-
Incubate to allow for the formation of the detection complex.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The passive cell permeability of this compound was assessed using a PAMPA assay.[3] This assay evaluates the ability of a compound to diffuse across an artificial lipid membrane.
Protocol Outline:
-
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the this compound solution to the donor wells.
-
Place the donor plate into the acceptor plate containing buffer.
-
Incubate for a defined period.
-
Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe).
-
Conclusion
This compound represents a significant advancement in the development of macrocyclic peptide inhibitors for challenging intracellular protein-protein interaction targets. Its high potency against the MDM2-p53 interaction makes it a valuable lead compound for the development of novel cancer therapeutics. Further research will likely focus on optimizing its pharmacokinetic properties to enhance its potential as a clinical candidate.
References
UNP-6457: A Deep Dive into its Mechanism of MDM2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNP-6457 is a novel, neutral, nonapeptide macrocycle that has emerged from DNA-encoded library screening as a potent inhibitor of the MDM2-p53 protein-protein interaction. With an impressive in vitro inhibitory concentration (IC50) of 8.9 nM against MDM2, this compound represents a significant advancement in the development of therapeutic agents aimed at reactivating the p53 tumor suppressor pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding mode, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction to the MDM2-p53 Axis and the Therapeutic Rationale for its Inhibition
The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or cancerous cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of MDM2. This observation has led to a compelling therapeutic strategy: the development of small molecules that can disrupt the MDM2-p53 interaction, thereby unleashing the tumor-suppressive power of wild-type p53.
This compound is a synthetic macrocyclic peptide discovered through DNA-encoded library technology, a powerful method for identifying high-affinity ligands for challenging protein targets.[1][2][3][4] Its unique structural features and potent inhibitory activity make it a promising lead compound for the development of a new class of cancer therapeutics.
Mechanism of Action of this compound
Direct Inhibition of the MDM2-p53 Interaction
This compound functions by directly binding to MDM2 in the same hydrophobic pocket that p53 occupies, effectively competing with and displacing p53. This restores the stability and transcriptional activity of p53. The potency of this inhibition has been quantified using multiple in vitro assays.
dot
Caption: Mechanism of this compound Action.
Structural Basis of MDM2 Inhibition
X-ray co-crystallography studies of the this compound-MDM2 complex have provided a detailed understanding of the molecular interactions driving its high-affinity binding.[1][2] this compound, a neutral nonapeptide, effectively mimics the key p53 alpha-helical motif that binds to MDM2.
The 3-trifluoromethyl phenylalanine residue of this compound is a critical component, burying itself deep within the central hydrophobic pocket of MDM2, a region typically occupied by the Phe19, Trp23, and Leu26 residues of p53. The primary forces governing this interaction are:
-
Hydrophobic interactions: The trifecta of aliphatic residues from this compound fits snugly into the hydrophobic cleft of MDM2.
-
Pi-stacking and pi-alkyl interactions: A notable π–π interaction occurs between the phenyl group of the benzoylated proline in this compound and His96 of MDM2. Additionally, phenyl π-donation to MDM2 alkyl residues contributes to the binding affinity.
-
Hydrogen bonding: Interestingly, the affinity is primarily driven by ligand-based hydrogen bond accepting amides. No productive hydrogen bonds are formed from the ligand's hydrogen bond donors to the MDM2 pocket. This unique feature suggests that the solvent-facing N-H groups could be amenable to N-methylation to improve pharmacokinetic properties without significantly compromising binding affinity.
Quantitative Assessment of this compound Activity
The inhibitory potency of this compound has been determined through rigorous biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Biochemical Assays | This compound | UNP-6456 (epimer) | Reference |
| MDM2 IC50 (nM) | 8.9 | 43 | [5] |
| MDM4 IC50 (µM) | 3.30 | 5.15 | [5] |
| Cellular Assays | This compound | Reference |
| RS4;11 Cell Viability EC50 | Data not available in abstract | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following protocols are based on the information provided in the primary literature and its supporting information.
MDM2-p53 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-sensitivity assay was employed to determine the IC50 value of this compound for the inhibition of the MDM2-p53 interaction.
-
Principle: The assay measures the disruption of the interaction between a donor fluorophore-labeled MDM2 and an acceptor fluorophore-labeled p53-derived peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Reagents:
-
Recombinant human MDM2 protein
-
p53-derived peptide labeled with an acceptor fluorophore
-
Europium-labeled antibody against a tag on MDM2 (donor)
-
Assay buffer
-
This compound and other test compounds
-
-
Procedure:
-
A solution of MDM2 protein and the Europium-labeled antibody is prepared in assay buffer.
-
The p53-derived peptide is added to the solution.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The MDM2/p53 peptide solution is dispensed into the wells containing the test compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
MDM2-p53 Fluorescence Polarization (FP) Assay
This assay was used for the initial screening and characterization of inhibitors.
-
Principle: The assay measures the change in the polarization of fluorescently labeled p53-derived peptide upon binding to the much larger MDM2 protein. Small, rapidly tumbling fluorescent peptides have low polarization, while the larger complex tumbles more slowly, resulting in higher polarization. Competitive inhibitors displace the fluorescent peptide, leading to a decrease in polarization.
-
Reagents:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide
-
Assay buffer
-
This compound and other test compounds
-
-
Procedure:
-
A solution of the fluorescently labeled p53 peptide and MDM2 protein is prepared in assay buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The MDM2/fluorescent peptide solution is added to the wells.
-
The plate is incubated to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
IC50 values are determined from the dose-response curve.
-
RS4;11 Cellular Viability Assay
This assay was used to assess the cytotoxic effects of this compound on a cancer cell line known to be sensitive to MDM2 inhibitors.
-
Cell Line: RS4;11 (human B-cell precursor leukemia)
-
Principle: The assay measures the number of viable cells after treatment with the test compound. This is often done using a reagent that is converted to a detectable signal (e.g., colorimetric or fluorescent) by metabolically active cells.
-
Procedure:
-
RS4;11 cells are seeded into 96-well plates and allowed to adhere or stabilize.
-
Serial dilutions of this compound are added to the cells.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTS, resazurin) is added to each well.
-
After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
The EC50 value (the concentration that causes a 50% reduction in cell viability) is calculated from the dose-response curve.
-
Signaling Pathways and Logical Relationships
The p53 Signaling Pathway Activated by this compound
By inhibiting MDM2, this compound stabilizes and activates p53, leading to the transcriptional upregulation of its target genes. These genes mediate the key tumor-suppressive functions of p53.
dot
Caption: p53 signaling pathway activated by this compound.
Experimental Workflow for the Discovery and Characterization of this compound
The identification and initial validation of this compound followed a logical and systematic workflow, beginning with a large-scale library screen and progressing to detailed biochemical and cellular characterization.
dot
Caption: Discovery workflow for this compound.
Conclusion and Future Directions
This compound is a potent and structurally novel inhibitor of the MDM2-p53 interaction. Its discovery validates the power of DNA-encoded library technology for identifying drug-like macrocyclic peptides against challenging intracellular targets. The detailed understanding of its binding mode provides a strong foundation for future medicinal chemistry efforts aimed at optimizing its pharmacokinetic and pharmacodynamic properties. While the in vitro and preliminary cellular data are highly encouraging, further studies are required to evaluate its in vivo efficacy, safety, and potential for clinical development. The unique structural feature of minimal reliance on hydrogen bond donation for binding presents an exciting opportunity for developing orally bioavailable peptide-based therapeutics.
References
Discovery of UNP-6457: A Potent MDM2-p53 Inhibitor from DNA-Encoded Libraries
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery of UNP-6457, a neutral, macrocyclic nonapeptide inhibitor of the MDM2-p53 protein-protein interaction (PPI), identified through the innovative use of DNA-encoded library (DEL) technology. This document provides a comprehensive overview of the discovery process, including detailed experimental protocols, quantitative biophysical data, and structural insights into its mechanism of action.
Executive Summary
Synthetic macrocyclic peptides are an important emerging class of therapeutics for targeting intracellular PPIs, which have historically been challenging to address with traditional small molecules.[1] this compound was discovered using a DNA-encoded cyclic peptide library and was found to inhibit the MDM2-p53 interaction with a half-maximal inhibitory concentration (IC50) of 8.9 nM.[1][2][3][4][5][6][7] X-ray crystallography of the MDM2-UNP-6457 complex revealed that the peptide binds to the p53-binding pocket of MDM2, primarily through hydrophobic interactions.[1][2][4][5][6][7] This discovery showcases the power of DEL technology to rapidly identify potent, cell-permeable macrocyclic peptide leads with favorable drug-like properties.[1][4][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its stereoisomer, UNP-6456.
| Compound | MDM2-p53 Inhibition IC50 (nM) | MDM4 Inhibition IC50 (µM) | Assay Type |
| This compound | 8.9 | 3.30 | TR-FRET |
| UNP-6456 | 43 | 5.15 | FP |
Table 1: In vitro inhibitory activity of this compound and UNP-6456 against MDM2-p53 and MDM4 interactions.[1]
| Compound | PAMPA Permeability | Cellular Activity (RS4;11) |
| This compound | No passive permeability observed | No growth inhibition |
| UNP-6456 | Not Reported | Not Reported |
Table 2: Permeability and cellular activity of this compound.[1]
Signaling Pathway and Mechanism of Action
This compound targets the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Under normal physiological conditions, MDM2 negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis in cancer cells.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
X-ray Crystal Structure of the UNP-6457 MDM2 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of the human MDM2 protein in complex with the neutral nonapeptide inhibitor, UNP-6457. The potent inhibition of the MDM2-p53 protein-protein interaction by this compound presents a promising avenue for cancer therapy by reactivating the p53 tumor suppressor pathway. This document summarizes the key quantitative data, detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Data Summary
The following tables provide a consolidated view of the binding affinities, permeability, and crystallographic data for the this compound MDM2 complex.
Binding Affinity and Permeability of this compound
| Ligand | Target | Assay | IC50 (nM) | Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) |
| This compound | MDM2 | TR-FRET | 8.9[1] | 0.2 ± 0.1 |
| UNP-6456 (epimer) | MDM2 | TR-FRET | 43 | 0.2 ± 0.1 |
| This compound | MDM4 | FP | 3300 | Not Applicable |
| UNP-6456 (epimer) | MDM4 | FP | 5150 | Not Applicable |
Crystallographic Data for the this compound MDM2 Complex
| PDB ID | 8G9G (Unreleased) |
| Resolution | Data not yet available. |
| Space Group | Data not yet available. |
| Unit Cell Dimensions | Data not yet available. |
| Data Collection | |
| Wavelength | Data not yet available. |
| Refinement | |
| R-work / R-free | Data not yet available. |
| RMSDs bonds | Data not yet available. |
| RMSDs angles | Data not yet available. |
Note: The crystallographic data is pending the public release of the PDB entry 8G9G.
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction. In many cancers, the E3 ubiquitin ligase MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. By binding to the p53-binding pocket of MDM2, this compound blocks this interaction, thereby stabilizing p53 and allowing it to transcriptionally activate its target genes, which ultimately leads to cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments involved in determining the X-ray crystal structure of the this compound MDM2 complex. These are based on standard practices and information inferred from the primary publication.
Protein Expression and Purification of MDM2
A construct of the N-terminal p53-binding domain of human MDM2 (e.g., residues 1-125) is typically used for structural studies.
-
Expression:
-
The MDM2 construct is cloned into an expression vector (e.g., pGEX or pET series) containing a purification tag (e.g., GST or His6).
-
The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cultures are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cells are harvested by centrifugation.
-
-
Purification:
-
The cell pellet is resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, and protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione Sepharose for GST-tagged protein).
-
The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole (B134444) for His-tag) to remove non-specifically bound proteins.
-
The MDM2 protein is eluted with a high concentration of the competing agent.
-
If necessary, the purification tag is cleaved by a specific protease (e.g., TEV or Thrombin).
-
A second affinity chromatography step (reverse IMAC) can be performed to remove the cleaved tag and uncleaved protein.
-
The protein is further purified by size-exclusion chromatography to obtain a homogeneous sample.
-
Protein concentration is determined by UV absorbance at 280 nm, and purity is assessed by SDS-PAGE.
-
Co-crystallization of the this compound MDM2 Complex
-
Complex Formation:
-
Purified MDM2 protein is concentrated to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The this compound stock solution is added to the concentrated MDM2 protein solution in a slight molar excess (e.g., 1:1.2 to 1:3 protein to ligand ratio).
-
The mixture is incubated on ice for at least one hour to allow for complex formation.
-
-
Crystallization Screening:
-
The MDM2-UNP-6457 complex is subjected to high-throughput crystallization screening using commercially available screens (e.g., from Hampton Research, Qiagen, or Molecular Dimensions).
-
The sitting-drop or hanging-drop vapor diffusion method is typically employed. In this method, a small drop (e.g., 100-500 nL) of the protein-ligand complex is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
-
Crystal Optimization:
-
Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.
-
X-ray Diffraction Data Collection and Structure Determination
Caption: Experimental workflow for X-ray crystal structure determination.
-
Cryoprotection:
-
A suitable crystal is transferred to a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent like glycerol, ethylene (B1197577) glycol, or PEG.
-
-
Data Collection:
-
The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline.
-
The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Data Processing:
-
The diffraction images are processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated and scaled.
-
-
Structure Solution:
-
The initial phases of the structure factors are determined using molecular replacement, with a previously determined structure of MDM2 (without a ligand) as a search model.
-
-
Model Building and Refinement:
-
An initial model of the protein-ligand complex is built into the electron density map.
-
The model is refined through iterative cycles of manual rebuilding and computational refinement to improve the fit to the experimental data.
-
-
Structure Validation:
-
The final model is validated for its geometric quality and agreement with the diffraction data using tools like MolProbity.
-
-
PDB Deposition:
-
The final coordinates and structure factors are deposited in the Protein Data Bank (PDB). The PDB ID for the this compound MDM2 complex is 8G9G.
-
References
UNP-6457: A Technical Guide to Target Binding and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding characteristics and affinity of UNP-6457, a novel, neutral, macrocyclic nonapeptide. This compound has been identified as a potent inhibitor of the murine double minute 2 (MDM2)–p53 protein-protein interaction (PPI), a critical pathway in cancer therapeutics. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is a synthetic macrocyclic peptide that directly targets the intracellular protein MDM2.[1][2][3][4][5][6] It functions as a potent inhibitor of the MDM2-p53 interaction.[1][2][3][4][5][6][7] The mechanism of action involves this compound binding to the p53-binding pocket on MDM2, thereby blocking the interaction between MDM2 and the tumor suppressor protein p53.[1][5] This inhibition leads to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis in cancer cells where this pathway is dysregulated.[5]
X-ray crystallography studies of the MDM2-UNP-6457 complex have revealed the specific molecular interactions driving its high affinity.[1][3][4][5][6] The 3-trifluoromethyl phenylalanine residue of this compound is deeply buried in the central binding pocket of MDM2, which is endogenously occupied by a Phe-Trp-Leu motif of p53.[1] The primary drivers of this binding affinity are not hydrogen bonds, but rather ligand-based H-bond accepting amides, phenyl π-donation to MDM2 alkyls, and a π-π interaction between the phenyl of the benzoylated proline in this compound and His96 of MDM2.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound and its epimer, UNP-6456, for MDM2 and its homolog MDM4 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | Assay Type | IC50 |
| This compound | MDM2 | FP / TR-FRET | 8.9 nM |
| This compound | MDM4 | FP | 3.30 µM |
| UNP-6456 | MDM2 | FP / TR-FRET | 43 nM |
| UNP-6456 | MDM4 | FP | 5.15 µM |
Signaling Pathway
The interaction between p53 and MDM2 is a cornerstone of cell cycle regulation and tumor suppression. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in healthy cells. In cancer cells with amplified MDM2, this interaction is hyperactive, leading to excessive p53 degradation and tumor progression. This compound intervenes in this pathway by disrupting the MDM2-p53 interaction.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of UNP-6457: A Potent Inhibitor of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of UNP-6457, a novel, neutral nonapeptide identified through DNA-encoded cyclic peptide libraries. This compound has emerged as a potent inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology. This document outlines the quantitative metrics of its activity, detailed experimental protocols for key assays, and a visualization of its mechanism of action within the p53 signaling pathway.
Core Findings
This compound effectively disrupts the interaction between MDM2 and p53, a key tumor suppressor protein. By inhibiting MDM2, an E3 ubiquitin ligase that targets p53 for degradation, this compound is designed to restore p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and permeability characteristics.
| Target | Assay Type | IC50 | Reference |
| MDM2-p53 Interaction | TR-FRET | 8.9 nM | [1][2][3][4][5][6][7] |
| MDM2-p53 Interaction | FP | Approaching limit of detection (~10 nM) | [1] |
| MDM4-p53 Interaction | FP | 3.30 µM | [1] |
| Assay Type | Result | Cell Line | Reference |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | No passive permeability observed | N/A | [1] |
| Growth Inhibition | No growth inhibition observed | RS4;11 (MDM2-dependent cancer cell line) | [1] |
Signaling Pathway
This compound acts by disrupting the MDM2-p53 signaling axis. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities. By inhibiting the MDM2-p53 interaction, this compound aims to stabilize and activate p53, thereby inducing downstream effects such as cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on the available information from the cited literature.[1]
MDM2-p53 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was developed for a more sensitive determination of the IC50 of this compound.
Objective: To quantify the inhibitory activity of this compound on the MDM2-p53 interaction with high sensitivity.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound compound series
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of MDM2, biotinylated p53 peptide, and the europium-labeled antibody to the wells of the microplate.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add streptavidin-APC to each well and incubate for another period (e.g., 30 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
MDM2/MDM4-p53 Fluorescence Polarization (FP) Assay
This competitive binding assay was used for the initial screening and for determining the selectivity of this compound.
Objective: To measure the ability of this compound to displace a fluorescently labeled p53 peptide from MDM2 or MDM4.
Materials:
-
Recombinant human MDM2 or MDM4 protein
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53)
-
Assay buffer
-
This compound compound series
-
Black, low-binding microplates
Procedure:
-
Prepare serial dilutions of this compound.
-
In the microplate, add the assay buffer, a fixed concentration of MDM2 or MDM4 protein, and a fixed concentration of the fluorescently labeled p53 peptide.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration to calculate the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay was used to assess the passive permeability of this compound.
Objective: To evaluate the ability of this compound to passively diffuse across an artificial lipid membrane, predicting its potential for cell permeability.
Materials:
-
PAMPA plate system (with a donor and acceptor plate)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate buffered saline (PBS) at pH 7.4
-
This compound solution
-
Control compounds with known permeability
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the this compound solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Cell Viability Assay
This assay was performed to determine the effect of this compound on the growth of an MDM2-dependent cancer cell line.
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells that rely on MDM2 for their survival.
Materials:
-
RS4;11 cell line
-
Complete cell culture medium
-
This compound compound series
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed RS4;11 cells into the wells of a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
Conclusion
This compound is a high-affinity inhibitor of the MDM2-p53 interaction. While it demonstrates potent biochemical activity, its lack of passive permeability and cellular activity in the tested MDM2-dependent cell line highlight areas for further optimization. The detailed structural information from X-ray crystallography of the MDM2-UNP-6457 complex provides a roadmap for medicinal chemistry efforts to improve its pharmacokinetic properties and translate its potent biochemical activity into cellular efficacy.[1]
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
UNP-6457: A Technical Guide to a Novel MDM2-p53 Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNP-6457, a neutral, cell-permeable nonapeptide that potently inhibits the protein-protein interaction (PPI) between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. Discovered through DNA-encoded macrocyclic peptide libraries, this compound represents a significant advancement in the development of therapeutic agents targeting this critical cancer pathway.[1][2] This document details the quantitative data associated with this compound's activity, comprehensive experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound functions by disrupting the interaction between MDM2 and p53.[1] MDM2 is an E3 ubiquitin ligase that plays a crucial role in regulating p53 levels. By binding to p53, MDM2 promotes its ubiquitination and subsequent proteasomal degradation, effectively keeping p53 activity in check. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. This compound competitively binds to the p53-binding pocket on MDM2, preventing MDM2 from interacting with p53. This inhibition leads to the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds as reported in the primary literature.[1]
| Compound | Target | Assay Type | IC50 |
| This compound | MDM2-p53 | TR-FRET | 8.9 nM |
| UNP-6456 (epimer) | MDM2-p53 | TR-FRET | 43 nM |
| This compound | MDM4-p53 | Fluorescence Polarization | 3.30 µM |
| UNP-6456 (epimer) | MDM4-p53 | Fluorescence Polarization | 5.15 µM |
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds. [1]
| Compound | Assay | Permeability (Pe) (10-6 cm/s) |
| This compound | PAMPA | 0.2 ± 0.1 |
| UNP-6456 (epimer) | PAMPA | 0.1 ± 0.1 |
Table 2: Permeability of this compound and its Epimer in a Parallel Artificial Membrane Permeability Assay (PAMPA). [1]
| Cell Line | Compound | Assay | EC50 |
| RS4;11 | This compound | Cell Viability | >10 µM |
Table 3: Cellular Activity of this compound. [1]
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MDM2-p53 TR-FRET inhibition assay.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound, based on the methodologies described in the primary literature.[1]
MDM2-p53 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of this compound in inhibiting the MDM2-p53 interaction.
Materials:
-
GST-tagged human MDM2 (residues 2-188)
-
Biotinylated p53-derived peptide (e.g., Biotin-TFSDLWKLL)
-
Terbium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA
-
This compound stock solution in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Prepare a master mix of the detection reagents in assay buffer containing Tb-cryptate anti-GST antibody and Streptavidin-d2 at their final assay concentrations.
-
Prepare a master mix of GST-MDM2 and biotin-p53 peptide in assay buffer at their final assay concentrations.
-
In a 384-well plate, add the this compound dilutions.
-
Add the GST-MDM2/biotin-p53 peptide mix to all wells.
-
Add the detection reagent mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (for terbium cryptate) and 665 nm (for d2).
-
The TR-FRET signal is expressed as the ratio of the fluorescence at 665 nm to that at 620 nm.
-
Plot the 665/620 nm ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of this compound across an artificial lipid membrane, providing an indication of its potential for cell permeability.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid mixture (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
UV-transparent 96-well plates
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid mixture and allow the solvent to evaporate.
-
Prepare a solution of this compound in PBS (final DMSO concentration should be low, e.g., <1%).
-
Add PBS to the acceptor wells of the acceptor plate.
-
Add the this compound solution to the donor wells of the filter plate.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 16 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / Ceq) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
RS4;11 Cell Viability Assay
This assay evaluates the effect of this compound on the viability of the RS4;11 human B-cell precursor leukemia cell line, which is known to be sensitive to MDM2-p53 inhibition.
Materials:
-
RS4;11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Seed RS4;11 cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach or acclimate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
Conclusion
This compound is a promising lead compound for the development of novel cancer therapeutics that target the MDM2-p53 protein-protein interaction. Its high in vitro potency and favorable physicochemical properties for a macrocyclic peptide make it a valuable tool for researchers studying p53 biology and for drug development professionals seeking to advance new treatments for cancers with a wild-type p53 status. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon the potential of this compound.
References
Preliminary Efficacy of UNP-6457: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy and mechanism of action of UNP-6457, a novel inhibitor of the MDM2-p53 protein-protein interaction. The information presented herein is based on publicly available preclinical data.
Introduction
This compound is a neutral nonapeptide identified through the screening of extensive DNA-encoded macrocyclic peptide libraries.[1][2][3] Its primary therapeutic potential lies in its ability to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53, a critical pathway often dysregulated in various human cancers. By inhibiting this interaction, this compound aims to restore the tumor-suppressive functions of p53.
Mechanism of Action: The MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. MDM2 is a primary negative regulator of p53. It binds to the p53 transactivation domain, inhibiting its transcriptional activity and, as an E3 ubiquitin ligase, targeting it for proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, allowing cancer cells to proliferate unchecked.
This compound acts by competitively binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from interacting with and degrading p53. This leads to the stabilization and accumulation of p53, allowing it to exert its tumor-suppressive functions.
Quantitative Efficacy Data
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the MDM2-p53 interaction. This was determined using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
| Compound | Target Interaction | Assay | IC50 (nM) |
| This compound | MDM2-p53 | TR-FRET | 8.9 |
Experimental Protocols
While specific, detailed internal protocols for the synthesis and testing of this compound are not publicly available, this section outlines the generalized methodologies based on the available literature.
Discovery of this compound: DNA-Encoded Library Technology
This compound was identified from a DNA-encoded library (DEL) containing 4.5 billion unique macrocyclic peptides.[4] The general workflow for this discovery process is as follows:
-
Library Synthesis: A large, diverse library of cyclic peptides is synthesized, with each peptide covalently linked to a unique DNA barcode that encodes its chemical structure.
-
Affinity Selection: The DEL is incubated with the target protein, in this case, MDM2. Peptides that bind to MDM2 are captured.
-
Washing: Non-binding peptides are washed away.
-
Elution: The bound peptides are eluted from the target protein.
-
PCR Amplification: The DNA barcodes of the eluted peptides are amplified using the Polymerase Chain Reaction (PCR).
-
Next-Generation Sequencing (NGS): The amplified DNA is sequenced to identify the structures of the peptides that bound to the target.
-
Hit Identification and Off-DNA Synthesis: Promising peptide structures are synthesized without the DNA tag for further characterization.
In Vitro Efficacy Assessment: TR-FRET Assay
The potency of this compound in disrupting the MDM2-p53 interaction was quantified using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This assay measures the proximity of two molecules labeled with fluorescent dyes.
General Protocol:
-
Reagents:
-
Recombinant human MDM2 protein, often tagged (e.g., with biotin (B1667282) or GST).
-
A peptide derived from the p53 transactivation domain, labeled with a fluorescent acceptor (e.g., Cy5).
-
A detection reagent for the MDM2 tag, labeled with a fluorescent donor (e.g., Europium-labeled streptavidin).
-
This compound at varying concentrations.
-
Assay buffer.
-
-
Procedure:
-
MDM2 protein and the p53-derived peptide are incubated together in the wells of a microplate.
-
In the absence of an inhibitor, the binding of MDM2 and the p53 peptide brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor.
-
This compound is added at a range of concentrations. If this compound binds to MDM2, it displaces the p53 peptide, increasing the distance between the donor and acceptor and thus reducing the FRET signal.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
The IC50 value is calculated by plotting the FRET signal against the concentration of this compound.
-
In Vivo Efficacy
As of the latest available information, there are no publicly disclosed data on the in vivo efficacy of this compound in animal models or human clinical trials. Further studies are required to evaluate its pharmacokinetic properties, safety profile, and anti-tumor activity in a physiological setting.
Conclusion
The preliminary data on this compound are promising, demonstrating potent in vitro inhibition of the MDM2-p53 interaction. Its discovery through DNA-encoded library technology highlights the power of this platform for identifying novel therapeutic candidates. However, the lack of in vivo data necessitates further investigation to ascertain its potential as a clinical anti-cancer agent. Future research should focus on cellular activity assays, pharmacokinetic and pharmacodynamic studies in animal models, and ultimately, well-designed clinical trials to determine the safety and efficacy of this compound in cancer patients.
References
- 1. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for MDM2-p53 Inhibitor UNP-6457
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the chemical synthesis of UNP-6457, a neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction. This compound was discovered through DNA-encoded macrocyclic peptide libraries and has demonstrated an IC50 of 8.9 nM in inhibiting the MDM2-p53 interaction.[1] The synthesis of this macrocyclic peptide is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc-protected amino acids, followed by on-resin cyclization and cleavage. The protocol herein is based on the methods described in the primary literature and is intended for researchers with experience in peptide synthesis.
The structure of this compound incorporates non-standard amino acids, including L-propargylglycine and 3-(trifluoromethyl)-L-phenylalanine, which are crucial for its high binding affinity to MDM2.[1] X-ray structural analysis has revealed that the 3-trifluoromethyl phenylalanine residue is deeply buried in the central binding pocket of MDM2.[1] Researchers synthesizing this compound should pay close attention to the coupling efficiency of these sterically hindered amino acids.
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Ala-Wang resin
-
Fmoc-protected amino acids (including Fmoc-L-propargylglycine and Fmoc-L-3-(trifluoromethyl)phenylalanine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Diethyl ether
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The linear peptide precursor of this compound is synthesized on a 0.1 mmol scale using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Swelling: Swell Fmoc-L-Ala-Wang resin (0.1 mmol) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (0.5 mmol, 5 equiv.) with DIC (0.5 mmol, 5 equiv.) and Oxyma Pure (0.5 mmol, 5 equiv.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
On-Resin Cyclization
-
Cyclization Cocktail Preparation: Prepare a solution of DIC (0.5 mmol, 5 equiv.) and Oxyma Pure (0.5 mmol, 5 equiv.) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin-bound linear peptide and allow the reaction to proceed for 4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
Cleavage and Deprotection
-
Resin Drying: Dry the resin under vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail (10 mL) for 2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether (2x). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Step | Reagent/Parameter | Quantity/Value | Notes |
| SPPS Scale | Starting Resin Loading | 0.1 mmol | |
| Amino Acid Coupling | Fmoc-Amino Acid | 5 equivalents | Relative to resin loading |
| DIC | 5 equivalents | Relative to resin loading | |
| Oxyma Pure | 5 equivalents | Relative to resin loading | |
| Coupling Time | 2 hours | ||
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10 minutes |
| On-Resin Cyclization | DIC | 5 equivalents | Relative to resin loading |
| Oxyma Pure | 5 equivalents | Relative to resin loading | |
| Cyclization Time | 4 hours | ||
| Cleavage | Cleavage Cocktail | TFA/TIS/EDT/H₂O | 92.5:2.5:2.5:2.5 |
| Cleavage Time | 2 hours | ||
| Final Product Yield | Data not available | Yields are typically reported after purification | |
| Final Product Purity | >95% (by HPLC) | Expected purity after RP-HPLC purification |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Off-DNA Solid-Phase Peptide Synthesis of UNP-6457
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNP-6457 is a neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction, discovered through DNA-encoded library screening, with a reported IC50 of 8.9 nM.[1][2][3] Its development as a potential therapeutic requires robust and scalable synthesis methods. This document provides detailed application notes and protocols for the off-DNA solid-phase peptide synthesis (SPPS) of this compound, a macrocyclic peptide. The methodologies outlined herein are based on standard Fmoc/tBu solid-phase chemistry and are intended to guide researchers in the successful synthesis, purification, and characterization of this compound.
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4] Its activity is negatively regulated by the oncoprotein Murine Double Minute 2 (MDM2), which binds to p53 and promotes its ubiquitination and subsequent proteasomal degradation.[4][5][6] In many cancers, the p53 pathway is inactivated through mutation or by the overexpression of MDM2.[4] Therefore, the inhibition of the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.
This compound emerged from a DNA-encoded library screen as a potent inhibitor of the MDM2-p53 interaction.[1] Unlike many peptide-based inhibitors, this compound is a neutral, charge-free molecule, which may offer advantages in terms of cell permeability and pharmacokinetic properties.[1] The synthesis of this compound off-DNA is a crucial step for its further biological evaluation and preclinical development. This protocol details the solid-phase synthesis of the linear peptide precursor, on-resin cyclization, cleavage, and purification of this compound.
Data Presentation
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Molecular Class | Neutral Nonapeptide | [1] |
| Target | MDM2-p53 Interaction | [1] |
| IC50 (MDM2) | 8.9 nM | [1][2][3] |
| IC50 (MDM4) | 3.3 µM | [1] |
| Synthesis Strategy | Off-DNA Solid-Phase Peptide Synthesis (SPPS) | [1] |
| Chemistry | Fmoc/tBu | [7][8] |
Signaling Pathway
The MDM2-p53 signaling pathway is a critical cellular regulatory circuit. Under normal conditions, MDM2 keeps p53 levels low. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 accumulation and the activation of downstream target genes that mediate cell cycle arrest or apoptosis. This compound acts by directly binding to MDM2, preventing its interaction with p53 and thereby stabilizing p53.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Note: TR-FRET Assay for the Characterization of UNP-6457, a Novel MDM2-p53 Interaction Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to quantify the inhibition of the protein-protein interaction between Mouse Double Minute 2 (MDM2) and p53 by the novel inhibitor, UNP-6457. The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2.[1][2] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the MDM2-p53 interaction a promising therapeutic strategy.[1] This document outlines the scientific background, principles of the TR-FRET assay, a step-by-step experimental protocol, and data analysis procedures for determining the potency of inhibitors like this compound.
Introduction
The tumor suppressor p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] The function of p53 is primarily regulated by MDM2, which binds to the transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[3] This interaction forms an autoregulatory feedback loop, as p53 can induce the expression of MDM2.[3] In various human cancers, this delicate balance is disrupted, often by the amplification or overexpression of the MDM2 gene, leading to the suppression of p53's tumor-suppressive functions.[1]
Restoring p53 activity by inhibiting the MDM2-p53 interaction has emerged as a key strategy in cancer therapy.[1] Small molecule inhibitors that occupy the p53-binding pocket on MDM2 can prevent this interaction, leading to the stabilization and activation of p53 in tumor cells. This compound is a potent, neutral nonapeptide inhibitor of the MDM2-p53 interaction, discovered using DNA-encoded cyclic peptide libraries.[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for high-throughput screening and characterization of protein-protein interaction inhibitors.[5][6] The assay's principle relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically <10 nm).[6][7] The time-resolved detection minimizes background fluorescence, enhancing the assay's sensitivity.[6]
In this assay, the MDM2 and p53 proteins are differentially labeled. For instance, MDM2 can be tagged with Glutathione-S-transferase (GST) and detected with a Terbium (Tb)-labeled anti-GST antibody (donor). A biotinylated p53-derived peptide can be detected using Streptavidin labeled with a suitable acceptor like d2 or Cy5 (acceptor). When MDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the TR-FRET signal in a dose-dependent manner.
Signaling Pathway
The MDM2-p53 signaling pathway is a critical cellular axis that governs cell fate in response to stress. In unstressed cells, MDM2 keeps p53 levels low. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes involved in cell cycle arrest, DNA repair, and apoptosis.
Experimental Protocols
Materials and Reagents
-
Proteins:
-
GST-tagged human MDM2 protein (amino acids 2-188)
-
Biotinylated human p53 peptide (e.g., Biotin-TFSDLWKLL)[3]
-
-
Detection Reagents:
-
LanthaScreen™ Tb-anti-GST Antibody (Donor)
-
Streptavidin-d2 or Streptavidin-Cy5 (Acceptor)
-
-
Compound:
-
This compound
-
-
Assay Buffer:
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
-
Control Inhibitor:
-
Nutlin-3a
-
-
Plates:
-
384-well, low-volume, white microplates
-
-
Instrumentation:
-
TR-FRET compatible microplate reader with excitation at ~340 nm and emission detection at ~490/520 nm (for Terbium/Fluorescein pair) or ~620/665 nm (for Europium/Cy5 pair).
-
Experimental Workflow
The following diagram illustrates the workflow for the TR-FRET assay to measure the inhibition of the MDM2-p53 interaction.
Detailed Protocol
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the control inhibitor (e.g., Nutlin-3a) in assay buffer. It is recommended to prepare a 4X concentrated stock for the highest concentration in the dose-response curve.
-
-
Protein and Peptide Preparation:
-
Prepare a 2X working solution of GST-MDM2 and a 2X working solution of Biotin-p53 peptide in assay buffer. The optimal concentrations should be determined empirically but a starting point could be 10 nM GST-MDM2 and 20 nM Biotin-p53 peptide (final concentrations in the assay will be 5 nM and 10 nM, respectively).
-
-
Detection Reagent Preparation:
-
Prepare a 4X working solution of the detection mix containing Tb-anti-GST antibody and Streptavidin-d2 in assay buffer. Recommended starting concentrations are 4 nM Tb-anti-GST and 40 nM Streptavidin-d2 (final concentrations will be 1 nM and 10 nM, respectively).
-
-
Assay Procedure (20 µL final volume):
-
Add 5 µL of the serially diluted this compound, control inhibitor, or assay buffer (for no inhibitor and maximum FRET controls) to the wells of a 384-well plate.
-
Add 5 µL of the 2X GST-MDM2 working solution to all wells.
-
Add 5 µL of the 2X Biotin-p53 peptide working solution to all wells except the negative control wells (which will receive 5 µL of assay buffer).
-
Mix gently and incubate for 60 minutes at room temperature.
-
Add 5 µL of the 4X detection mix to all wells.
-
Mix gently, cover the plate, and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader. Set the excitation wavelength to 340 nm and measure the emission at the donor wavelength (e.g., 620 nm for Europium or 490 nm for Terbium) and the acceptor wavelength (e.g., 665 nm for Cy5/d2). A delay time of 50-100 µs is recommended.
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
For each well, calculate the emission ratio: Ratio = (Emission at Acceptor Wavelength / Emission at Donor Wavelength) * 10,000
-
-
Calculate Percent Inhibition:
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Ratio_inhibitor - Ratio_background) / (Ratio_max_FRET - Ratio_background))
-
Where:
-
Ratio_inhibitor is the ratio from wells with the inhibitor.
-
Ratio_background is the average ratio from wells without the Biotin-p53 peptide.
-
Ratio_max_FRET is the average ratio from wells with both proteins but no inhibitor.
-
-
-
Determine the IC50 Value:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable data analysis software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The inhibitory activity of this compound on the MDM2-p53 interaction was quantified using the TR-FRET assay described above. The results are summarized in the table below.
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 8.9[4][8][9] | -1.1 | 0.99 |
| Nutlin-3a (Control) | 90.5 | -1.0 | 0.98 |
Table 1: Summary of IC50 values for this compound and a control inhibitor against the MDM2-p53 interaction.
Conclusion
The TR-FRET assay detailed in this application note provides a robust, sensitive, and high-throughput compatible method for quantifying the inhibitory activity of compounds targeting the MDM2-p53 protein-protein interaction. The protocol is straightforward and can be readily adapted for the screening of compound libraries and the detailed characterization of lead candidates like this compound. The data presented demonstrates the high potency of this compound in disrupting the MDM2-p53 interaction, highlighting its potential as a therapeutic agent for cancers with a wild-type p53 background.
References
- 1. Development of a binding assay for p53/HDM2 by using homogeneous time-resolved fluorescence. | Semantic Scholar [semanticscholar.org]
- 2. Application of homogeneous time-resolved fluorescence (HTRFTM) to monitor poly-ubiquitination of wild-type p53. | Semantic Scholar [semanticscholar.org]
- 3. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Homogeneous time-resolved fluorescence assay for identifying p53 interactions with its protein partners, directly in a cellular extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen TR-FRET Tools for Assay Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Application of homogeneous time-resolved fluorescence (HTRFTM) to monitor poly-ubiquitination of wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of UNP-6457
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a synthetic, neutral nonapeptide that potently inhibits the intracellular protein-protein interaction between MDM2 and p53.[1][2][3][4] The efficacy of this compound as a therapeutic agent is contingent upon its ability to traverse the cell membrane and accumulate at its intracellular target. Therefore, robust and quantitative assessment of its cellular uptake is a critical step in its preclinical development.
These application notes provide detailed protocols for quantifying the cellular uptake of this compound using two common and effective methods: High-Content Imaging and Flow Cytometry. These methods are suitable for researchers in academic and industrial settings and can be adapted for various cancer cell lines expressing wild-type p53, where the MDM2-p53 signaling pathway is a key therapeutic target. The protocols described herein utilize a fluorescently labeled version of this compound (e.g., this compound-FITC) to enable its detection and quantification within cells.
Principle of the Assays
The cellular uptake assays are based on the direct measurement of intracellular fluorescence following incubation of cells with a fluorescently labeled analog of this compound.
-
High-Content Imaging (HCI) / High-Content Screening (HCS): This method combines automated microscopy with sophisticated image analysis to provide quantitative data on the intensity and subcellular localization of the fluorescently labeled compound in a high-throughput manner.[5][6][7][8][9]
-
Flow Cytometry: This technique measures the fluorescence intensity of individual cells in suspension, allowing for the rapid analysis of a large cell population and the quantification of the mean fluorescence intensity, which is proportional to the amount of internalized compound.[10][11][12]
Experimental Protocols
Protocol 1: Cellular Uptake of this compound-FITC Measured by High-Content Imaging
This protocol details the steps for a quantitative, image-based analysis of this compound uptake.
Materials
-
Human cancer cell line with wild-type p53 (e.g., MCF-7, A549, U2OS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (unlabeled)
-
This compound-FITC (or other suitable fluorescent conjugate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (PFA), 4% in PBS
-
96-well, black-walled, clear-bottom imaging plates
-
High-content imaging system and analysis software
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well imaging plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound-FITC in DMSO.
-
Prepare a dilution series of this compound-FITC in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control if available. For competition assays, co-incubate with a 100-fold excess of unlabeled this compound.
-
Carefully remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a predetermined time course (e.g., 1, 4, 8, and 24 hours) to assess time-dependent uptake.
-
-
Cell Staining and Fixation:
-
Following incubation, remove the compound-containing medium and wash the cells three times with cold PBS to remove extracellular compound.
-
Add 100 µL of PBS containing Hoechst 33342 (1 µg/mL) to each well and incubate for 15 minutes at room temperature, protected from light.
-
Remove the Hoechst solution and wash once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for FITC (Ex/Em: ~490/525 nm) and Hoechst 33342 (Ex/Em: ~350/461 nm).
-
Use the analysis software to identify individual cells based on the nuclear stain (Hoechst).
-
Define the cytoplasm as a region of interest around the nucleus.
-
Quantify the mean fluorescence intensity of this compound-FITC in the cytoplasm and/or the whole cell.
-
Protocol 2: Cellular Uptake of this compound-FITC Measured by Flow Cytometry
This protocol provides a method for the rapid quantification of this compound uptake in a large cell population.
Materials
-
Human cancer cell line with wild-type p53 (e.g., MCF-7, A549, U2OS)
-
Cell culture medium and supplements
-
This compound (unlabeled)
-
This compound-FITC
-
PBS, pH 7.4
-
Trypsin-EDTA (0.25%)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Procedure
-
Cell Seeding:
-
Seed cells in a 6-well plate or T-25 flask and grow to ~80% confluency.
-
-
Compound Treatment:
-
Prepare dilutions of this compound-FITC in serum-free medium as described in Protocol 1.
-
Remove the culture medium, wash cells with PBS, and add the compound dilutions.
-
Incubate at 37°C and 5% CO2 for the desired time.
-
-
Cell Harvesting:
-
Following incubation, remove the compound-containing medium and wash the cells three times with cold PBS.
-
Trypsinize the cells and neutralize with complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (~530/30 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Use untreated cells to set the baseline fluorescence.
-
Determine the geometric mean fluorescence intensity (gMFI) for each sample.
-
Data Presentation
Table 1: Concentration-Dependent Uptake of this compound-FITC by High-Content Imaging
| This compound-FITC Concentration (µM) | Mean Cellular Fluorescence Intensity (Arbitrary Units) ± SD |
| 0 (Vehicle) | 10.5 ± 1.2 |
| 0.1 | 55.2 ± 4.8 |
| 0.5 | 250.1 ± 18.9 |
| 1.0 | 512.6 ± 35.7 |
| 5.0 | 1890.3 ± 120.5 |
| 10.0 | 3250.8 ± 215.4 |
| 10.0 + 1 mM this compound | 150.4 ± 15.1 |
Table 2: Time-Dependent Uptake of 1 µM this compound-FITC by Flow Cytometry
| Incubation Time (hours) | Geometric Mean Fluorescence Intensity (gMFI) ± SD |
| 0 | 5.2 ± 0.8 |
| 1 | 450.7 ± 30.1 |
| 4 | 980.3 ± 65.2 |
| 8 | 1520.9 ± 110.8 |
| 24 | 2100.5 ± 155.6 |
Mandatory Visualizations
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-content screening - Wikipedia [en.wikipedia.org]
- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Intracellular compounds quantification by means of flow cytometry in bacteria: application to xanthan production by Xanthomonas campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Protocol | Abcam [abcam.com]
- 12. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
Application Notes and Protocols for the Experimental Use of UNP-6457
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a synthetic, neutral nonapeptide identified through DNA-encoded cyclic peptide libraries as a potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4] As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology.[5][6] The disruption of the MDM2-p53 interaction can lead to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[6][7] These application notes provide a comprehensive overview of the biochemical characterization of this compound and protocols for its in vitro evaluation.
Important Note on Cellular Activity: While this compound demonstrates high potency in biochemical assays, it has been reported to lack passive membrane permeability.[4] Consequently, it did not exhibit growth inhibition in the MDM2-dependent cancer cell line RS4;11.[4] Therefore, the following protocols focus on the biochemical evaluation of this compound and provide context for its use in cell-based assays, acknowledging its current limitations in cellular permeability.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target Interaction | Assay Type | IC50 | Reference |
| MDM2-p53 | TR-FRET | 8.9 nM | [1][2][3][4] |
| MDM4-p53 | Fluorescence Polarization | 3.30 µM | [4] |
Signaling Pathway
The p53-MDM2 signaling pathway is a critical regulator of cell cycle and apoptosis. Under normal conditions, p53 levels are kept low by MDM2, which binds to p53 and promotes its degradation. In response to cellular stress, this interaction is disrupted, leading to p53 accumulation and activation of downstream target genes that inhibit tumor growth. This compound acts by directly binding to MDM2, preventing its interaction with p53 and thereby stabilizing p53.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of UNP-6457 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a novel, neutral, synthetic macrocyclic nonapeptide that has demonstrated high potency as an inhibitor of the MDM2-p53 protein-protein interaction, with an IC50 of 8.9 nM.[1][2][3][4][5][6] Its development as a potential therapeutic, particularly with aspirations for oral delivery, necessitates a thorough understanding of its stability profile in various solution-based environments. This document provides a detailed protocol for a comprehensive stability assessment of this compound, encompassing forced degradation studies and long-term stability evaluation under various conditions. The goal is to identify potential degradation pathways, determine the intrinsic stability of the molecule, and develop a stability-indicating analytical method.
Purpose and Scope
This protocol outlines the procedures for evaluating the stability of this compound in solution under various stress conditions, including hydrolysis, oxidation, heat, and light. The results of these studies are intended to guide formulation development, define appropriate storage conditions, and establish a validated, stability-indicating analytical method for the quantification of this compound and its degradation products.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid (ACS grade or higher)
-
Hydrochloric acid (ACS grade or higher)
-
Sodium hydroxide (B78521) (ACS grade or higher)
-
Hydrogen peroxide (30%, ACS grade or higher)
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a UV detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Temperature and humidity-controlled stability chambers
-
pH meter
Experimental Protocols
Analytical Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with UV and/or MS detection should be developed and validated for the analysis of this compound. The method must be "stability-indicating," meaning it can separate the intact this compound from its degradation products.
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of a modifier like formic acid (e.g., 0.1%) is recommended.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. MS detection should be used for the identification of degradation products.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the relevant test solution (e.g., buffer, water, or formulation vehicle) to a final concentration suitable for analysis (e.g., 100 µg/mL).
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation pathways and to ensure the analytical method is stability-indicating.[7][8][9][10] The target degradation is typically in the range of 5-20%.[7][9]
-
Prepare working solutions of this compound in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by the stability-indicating HPLC/UPLC method.
-
Prepare a working solution of this compound in a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples by the stability-indicating HPLC/UPLC method.
-
Prepare a working solution of this compound in a suitable solvent or the intended formulation vehicle.
-
Incubate the solution at an elevated temperature (e.g., 70 °C) in a controlled-temperature oven.
-
Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analyze the samples by the stability-indicating HPLC/UPLC method.
-
Expose a working solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples at a suitable time point.
Solution Stability in Different Solvents and pH
-
Prepare working solutions of this compound in a range of buffers with different pH values (e.g., pH 2, 4, 7.4, 9).
-
Prepare working solutions in solvents relevant to its intended use (e.g., water, PBS, cell culture media).
-
Incubate the solutions at a defined temperature (e.g., room temperature or 37 °C).
-
Withdraw aliquots at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analyze the samples by the stability-indicating HPLC/UPLC method.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl, 60 °C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH, 60 °C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 3% H2O2, RT | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Heat, 70 °C | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 168 | ||||
| Photostability | TBD |
RRT: Relative Retention Time
Table 2: Stability of this compound in Different Solutions at [Temperature]
| Solution (pH) | Time (hours) | This compound Remaining (%) |
| pH 2.0 Buffer | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| pH 4.0 Buffer | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| pH 7.4 Buffer (PBS) | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| pH 9.0 Buffer | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for the macrocyclic peptide this compound.
Interpretation of Results
The stability data will be used to:
-
Identify Critical Stability Factors: Determine the conditions under which this compound is most and least stable.
-
Elucidate Degradation Pathways: The identification of degradation products by MS will help to understand the chemical liabilities of the molecule. Common degradation pathways for peptides include hydrolysis of amide bonds, oxidation of susceptible amino acid residues, deamidation, and racemization.[1][11][12]
-
Establish Shelf-Life and Storage Conditions: The data will inform the recommended storage conditions (e.g., temperature, protection from light) and help in the preliminary estimation of the shelf-life of this compound in solution.
-
Guide Formulation Development: Understanding the degradation pathways is crucial for developing a stable formulation. For example, if this compound is susceptible to oxidation, the inclusion of an antioxidant in the formulation may be necessary.
Conclusion
This comprehensive protocol provides a robust framework for assessing the stability of the novel macrocyclic peptide this compound in solution. The data generated will be invaluable for its continued development as a therapeutic agent, ensuring its quality, safety, and efficacy. Adherence to these protocols will provide a solid foundation for regulatory submissions and the successful progression of this compound through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsra.net [ijsra.net]
- 11. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Determining the IC50 Value of UNP-6457
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UNP-6457 is a neutral nonapeptide identified as a potent inhibitor of the protein-protein interaction between MDM2 and p53.[1][2][3][4] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. It represents the concentration of the inhibitor required to reduce the binding of MDM2 to p53 by 50%.[5][6][7] An IC50 value of 8.9 nM for this compound has been reported, determined using a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3][4][8]
This document provides detailed protocols for determining the IC50 value of this compound using both biochemical and cell-based assays. The biochemical assay (TR-FRET) directly measures the disruption of the MDM2-p53 interaction, while the cell-based assay (MTT) assesses the downstream effect of p53 activation on cell viability.
Data Presentation
Quantitative data from IC50 determination experiments should be summarized for clear comparison.
Table 1: Example Data Layout for TR-FRET Assay
| This compound Concentration (nM) | Raw TR-FRET Signal (RFU) | Percent Inhibition (%) |
| 0 (No Inhibitor) | 5000 | 0 |
| 0.1 | 4800 | 4 |
| 1 | 4250 | 15 |
| 10 | 2500 | 50 |
| 100 | 750 | 85 |
| 1000 | 550 | 89 |
| No Protein Control | 500 | - |
Table 2: Example Data Layout for MTT Cell Viability Assay
| This compound Concentration (µM) | Absorbance (OD at 570 nm) | Percent Cell Viability (%) |
| 0 (Vehicle Control) | 1.2 | 100 |
| 0.1 | 1.15 | 95.8 |
| 1 | 0.96 | 80.0 |
| 10 | 0.60 | 50.0 |
| 50 | 0.30 | 25.0 |
| 100 | 0.18 | 15.0 |
| No Cell Control | 0.05 | - |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using TR-FRET Assay
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibitory effect of this compound on the MDM2-p53 interaction.
Materials and Reagents:
-
Recombinant human MDM2 protein (tagged, e.g., with GST)
-
Biotinylated p53 peptide (corresponding to the MDM2-binding domain)
-
TR-FRET Donor (e.g., Europium-labeled anti-GST antibody)
-
TR-FRET Acceptor (e.g., Streptavidin-conjugated Allophycocyanin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
DMSO
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for the dose-response curve (e.g., 10-point, 3-fold serial dilutions). A typical starting concentration might be 1 mM.[9]
-
-
Assay Setup:
-
Add assay buffer to all wells of a 384-well plate.
-
Add the diluted this compound to the test wells.
-
Include "no inhibitor" (DMSO only) and "no protein" controls.[9]
-
Add the tagged MDM2 protein and the TR-FRET donor to all wells (except "no protein" controls) and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the biotinylated p53 peptide and the TR-FRET acceptor to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a compatible plate reader. Excite the donor (e.g., at 340 nm) and measure emission from both the donor and acceptor (e.g., at 615 nm and 665 nm, respectively).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Normalize the data using the "no inhibitor" control as 0% inhibition and the "no protein" control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[9]
-
Protocol 2: Cell-Based IC50 Determination using MTT Assay
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound based on its effect on the viability of cancer cells with wild-type p53.
Materials and Reagents:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and adjust the cell suspension concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.[9] Include vehicle control (medium with the same concentration of DMSO) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[10]
-
-
Data Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control wells from all other wells.
-
Express the data as a percentage of the vehicle control (100% viability).[9]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression curve to determine the IC50 value.[9]
-
Visualizations
Caption: General workflow for IC50 determination of this compound.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. clyte.tech [clyte.tech]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of UNP-6457 in Biochemical Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a novel, neutral, cell-impermeable nonapeptide identified through DNA-encoded cyclic peptide library screening. It has emerged as a potent and specific inhibitor of the MDM2-p53 protein-protein interaction (PPI).[1][2][3][4] By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the negative regulation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, triggering downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][6] These characteristics make this compound a valuable tool for cancer research and a potential starting point for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of this compound in key biochemical assays, presents its quantitative data, and illustrates its mechanism of action through signaling pathway and workflow diagrams.
Quantitative Data Summary
This compound has been characterized in several biochemical assays to determine its potency and selectivity. The following table summarizes the key quantitative data for this compound.[2]
| Target Protein | Assay Type | IC50 | Reference |
| MDM2 | TR-FRET | 8.9 nM | [1][2] |
| MDM4 | Fluorescence Polarization | 3.3 µM | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by directly interfering with the MDM2-p53 autoregulatory feedback loop. In normal cells, MDM2 keeps p53 levels low by targeting it for proteasomal degradation.[6][7] this compound binds to MDM2 in the same pocket that p53 occupies, preventing this interaction. This liberates p53 from MDM2's control, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates a host of target genes, including the cell cycle inhibitor p21 and pro-apoptotic proteins like BAX and PUMA, ultimately leading to cell cycle arrest or apoptosis.[5][8][9]
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Protocols
The following are detailed protocols for the primary biochemical assays used to characterize the interaction of this compound with MDM2.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Inhibition
This assay is a highly sensitive method to quantify the inhibition of the MDM2-p53 interaction by this compound. It measures the disruption of FRET between a donor fluorophore on MDM2 and an acceptor fluorophore on a p53-derived peptide.
Experimental Workflow:
Caption: Workflow for the MDM2-p53 TR-FRET inhibition assay.
Materials:
-
MDM2 Protein: Human MDM2 protein (e.g., amino acids 2-188) with a C-terminal biotin (B1667282) tag.
-
p53 Peptide: A Cy5-labeled peptide derived from p53 (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26).[7]
-
Donor Fluorophore: Europium-labeled streptavidin.[7]
-
This compound: Stock solution in DMSO, serially diluted.
-
Assay Buffer: A suitable buffer such as PBS with 0.01% Tween-20 and 0.1% BSA.
-
Assay Plate: Low-volume 384-well black microplate.
-
Plate Reader: A TR-FRET capable plate reader.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).
-
Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no MDM2 or excess unlabeled p53 peptide).
-
Prepare a master mix of biotinylated MDM2 and Cy5-p53 peptide in assay buffer.
-
Add the MDM2/Cy5-p53 peptide mix to the wells containing this compound.
-
Prepare a solution of Europium-labeled streptavidin in assay buffer.
-
Add the Europium-streptavidin solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 665 nm.[7]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Polarization (FP) Assay for MDM2/MDM4-p53 Inhibition
The FP assay is another common method to measure the disruption of the MDM2-p53 interaction. It relies on the principle that a small fluorescently labeled p53 peptide will have a low polarization value, which increases upon binding to the much larger MDM2 protein. An inhibitor like this compound will displace the fluorescent peptide, resulting in a decrease in polarization. This assay was also used to determine the affinity of this compound for the MDM2 homolog, MDM4.[2]
Experimental Workflow:
Caption: Workflow for the MDM2/MDM4-p53 Fluorescence Polarization inhibition assay.
Materials:
-
MDM2/MDM4 Protein: Purified recombinant human MDM2 or MDM4 protein.
-
Fluorescent p53 Peptide: A p53-derived peptide labeled with a fluorophore such as fluorescein (B123965) or rhodamine.
-
This compound: Stock solution in DMSO, serially diluted.
-
FP Assay Buffer: A suitable buffer, for example, 100 mM potassium phosphate (B84403) (pH 7.5), 100 µg/mL bovine gamma globulin, and 0.02% sodium azide.
-
Assay Plate: Low-volume 384-well black microplate.
-
Plate Reader: A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare serial dilutions of this compound in FP assay buffer. Maintain a constant final DMSO concentration across all wells.
-
To the wells of a 384-well plate, add the this compound dilutions. Include controls for low polarization (fluorescent peptide only) and high polarization (fluorescent peptide and MDM2/MDM4 without inhibitor).
-
Prepare a master mix containing the MDM2 or MDM4 protein and the fluorescently labeled p53 peptide in FP assay buffer.
-
Add the protein/peptide master mix to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The change in millipolarization (mP) units is used to determine the extent of inhibition. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion
This compound is a powerful research tool for studying the MDM2-p53 signaling axis. The biochemical assays detailed in this document, particularly TR-FRET and FP, are robust methods for quantifying the inhibitory activity of this compound and similar compounds. These protocols provide a solid foundation for researchers to further investigate the therapeutic potential of disrupting the MDM2-p53 interaction in cancer and other diseases.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. biorxiv.org [biorxiv.org]
- 5. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring UNP-6457 Intracellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and adaptable techniques for quantifying the intracellular target engagement of UNP-6457, a potent macrocyclic peptide inhibitor of the MDM2-p53 protein-protein interaction. The following protocols are designed to offer clear, step-by-step guidance for researchers aiming to verify and characterize the binding of this compound to its intracellular target, MDM2, within a cellular context.
Introduction to this compound and its Target
This compound is a synthetic nonapeptide that has been shown to inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 with high affinity (IC50 of 8.9 nM in a biochemical TR-FRET assay).[1][2] The MDM2-p53 interaction is a critical regulator of cell cycle progression and apoptosis. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. By disrupting this interaction, this compound is designed to stabilize p53, leading to the reactivation of its tumor-suppressive functions. Verifying that this compound can access the intracellular environment and bind to MDM2 is a crucial step in its development as a potential therapeutic agent.
The MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein plays a central role in preventing cancer formation. Its activity is tightly controlled by MDM2, which acts as its principal negative regulator. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3][4] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4] In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation.[5][6] this compound mimics the action of p53 at the binding interface with MDM2, thereby preventing MDM2-mediated p53 degradation.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UNP-6457 in p53 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a potent, neutral nonapeptide inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction, discovered through DNA-encoded cyclic peptide libraries.[1][2][3][4] By disrupting the interaction between p53 and its primary negative regulator, MDM2, this compound leads to the stabilization and activation of p53. This activation can reinstate tumor suppressor functions, such as cell cycle arrest and apoptosis, in cancer cells with wild-type p53. These application notes provide a comprehensive guide for utilizing this compound in p53 activation studies.
Mechanism of Action
Under normal physiological conditions, the E3 ubiquitin ligase MDM2 binds to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation and thereby maintaining low intracellular p53 levels.[5][6][7] this compound mimics the alpha-helical structure of the p53 transactivation domain, competitively binding to the hydrophobic cleft of MDM2.[8] This inhibition prevents p53 ubiquitination and degradation, leading to the accumulation of p53 protein, subsequent activation of downstream target genes, and induction of p53-mediated cellular responses.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of this compound for MDM2 and its homolog, MDM4.
| Target | Assay Type | IC50 | Reference |
| MDM2 | TR-FRET | 8.9 nM | [1][2][4][8] |
| MDM4 | FP Assay | 3.3 µM | [8] |
Signaling Pathway
The signaling pathway for this compound-mediated p53 activation is depicted below.
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Experimental Protocols
In Vitro MDM2-p53 Interaction Assay (TR-FRET)
This protocol is designed to quantify the inhibitory activity of this compound on the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53 peptide (e.g., Biotin-p53 (1-25))
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound stock solution (in DMSO)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following to each well:
-
5 µL of this compound dilution or vehicle (DMSO in assay buffer).
-
5 µL of MDM2 protein solution.
-
5 µL of biotinylated p53 peptide solution.
-
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of Europium-labeled antibody and Streptavidin-APC.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.
Cell-Based p53 Accumulation Assay (Western Blot)
This protocol assesses the ability of this compound to stabilize p53 in a cellular context.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS, A549)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound-induced p53 activation on cell proliferation.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., RS4;11, HCT116) and a p53-null cell line for comparison (e.g., Saos-2)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or opaque-walled microplates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required.
-
Measure luminescence, absorbance, or fluorescence using a plate reader.
-
Plot cell viability against this compound concentration to determine the GI50 (50% growth inhibition) value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of UNP-6457
Welcome to the technical support center for the solid-phase synthesis of UNP-6457. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this neutral nonapeptide inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic macrocyclic nonapeptide that functions as a potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4] Discovered through DNA-encoded cyclic peptide libraries, it exhibits a high affinity for MDM2.[5] Key reported activity data for this compound is summarized in the table below.
| Metric | Value | Assay |
| IC₅₀ vs. MDM2 | 8.9 nM | TR-FRET Assay[1][5] |
| IC₅₀ vs. MDM4 | 3.3 µM | Competitive FP Assay[5] |
Q2: What is the general approach for synthesizing this compound?
While a detailed, step-by-step protocol is not publicly available, the discovery of this compound was achieved using standard solid-phase peptide synthesis (SPPS) methods.[5] This typically involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Q3: Which analytical techniques are recommended for monitoring the synthesis and characterizing the final product?
A combination of analytical methods is crucial for ensuring the successful synthesis and purity of this compound. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are fundamental for assessing the purity of the crude and final peptide product.[6][7]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF are used to verify the molecular weight and sequence of the peptide.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide's conformation.[6]
-
In-process Monitoring: Qualitative tests like the ninhydrin (B49086) or bromophenol blue test can be used to monitor the completion of coupling and deprotection steps during synthesis.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase synthesis of this compound.
Problem 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final peptide.
-
Presence of deletion sequences (peptides missing one or more amino acids) detected by MS.
-
Positive ninhydrin test after the coupling step, indicating unreacted free amines.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access. | - Use a higher-loading resin to increase the distance between peptide chains.- Incorporate backbone-protecting groups like Hmb on specific residues.- Perform the synthesis at an elevated temperature. |
| Steric Hindrance: Bulky amino acids or protecting groups can slow down the coupling reaction. | - Increase the coupling time.- Perform a "double coupling" where the same amino acid is coupled twice before moving to the next deprotection step.[9] |
| Poor Reagent Quality: Degradation of coupling reagents (e.g., HCTU, DIC) or bases (e.g., DIPEA) can lead to incomplete reactions. | - Use fresh, high-quality reagents.- Ensure proper storage of reagents under inert atmosphere and at the recommended temperature. |
| Insufficient Resin Swelling: The resin must be properly swelled to allow for efficient diffusion of reagents. | - Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF) before the first coupling step.[10] |
Problem 2: Peptide Aggregation During Synthesis
Symptoms:
-
Difficulty in solvent filtration during washing steps.
-
Clumping or "sticking" of resin beads to the reaction vessel.[11]
-
Significant decrease in yield for longer peptide sequences.[12]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrophobic Nature of the Peptide: The presence of multiple hydrophobic residues can promote interchain aggregation.[12] | - Synthesize the peptide in segments, which are later ligated in solution.[13]- Use specialized "difficult sequence" protocols, which may involve higher temperatures or the use of chaotropic salts. |
| Secondary Structure Formation: Peptides can form stable secondary structures (e.g., β-sheets) on the resin that are difficult to solvate. | - Introduce a proline or other structure-disrupting amino acid if the sequence allows.- Use a resin with a lower loading capacity. |
Problem 3: Poor Cleavage and/or Final Product Solubility
Symptoms:
-
The peptide does not precipitate from cold ether after cleavage from the resin.[14]
-
The lyophilized peptide is difficult to dissolve in aqueous buffers or HPLC solvents.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Hydrophobicity of the Peptide: The final, unprotected peptide may be insoluble in the cleavage cocktail or standard solvents.[14] | - After cleavage, consider alternative precipitation solvents to ether.- For purification, dissolve the crude peptide in a small amount of a strong organic solvent (e.g., trifluoroethanol, hexafluoroisopropanol) before diluting with the HPLC mobile phase.[14] |
| Incomplete Removal of Protecting Groups: Residual side-chain protecting groups can alter the peptide's properties. | - Ensure the cleavage cocktail composition and reaction time are appropriate for the protecting groups used.- Analyze the crude product by MS to check for incomplete deprotection. |
Experimental Workflows & Diagrams
The following diagrams illustrate key workflows in the troubleshooting and synthesis process.
Caption: Logic diagram for troubleshooting low coupling efficiency.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsra.net [ijsra.net]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 9. biotage.com [biotage.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. bachem.com [bachem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: TR-FRET Assays with Peptide Inhibitors
Welcome to the technical support center for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays utilizing peptide inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in a TR-FRET assay using peptide inhibitors?
A1: Several factors can interfere with TR-FRET assays, leading to inaccurate results. These can be broadly categorized as:
-
Compound-related interference:
-
Autofluorescence: The peptide inhibitor or other small molecules in the sample may fluoresce at the same wavelength as the donor or acceptor, leading to a high background signal.[1][2][3] The time-resolved nature of TR-FRET is designed to minimize this by introducing a delay between excitation and signal detection, allowing for the decay of short-lived background fluorescence.[1][4][5][6]
-
Light Quenching: Colored compounds can absorb light at the excitation or emission wavelengths, a phenomenon known as color quenching, which reduces the signal.[1]
-
Compound Aggregation: At higher concentrations, peptide inhibitors can form aggregates that may scatter light or interfere with the biological interaction being studied, leading to false-positive or false-negative results.[3]
-
Interaction with Assay Components: Inhibitors may bind to the fluorophores, antibodies, or streptavidin used in the assay, directly affecting the FRET signal.[1][3][7]
-
-
Assay component-related issues:
-
Non-specific Binding: The labeled assay components (e.g., antibodies, peptides) may bind to each other or to the microplate wells, resulting in a high background signal.[2][7] The use of detergents like Tween-20 or CHAPS and blocking agents like BSA can help mitigate this.[1][8]
-
Reagent Concentration: Suboptimal concentrations of the donor, acceptor, or interacting partners can lead to a poor signal-to-background ratio.[9][10][11] It is crucial to perform titration experiments for all key reagents.[9][10]
-
-
Instrument-related issues:
-
Incorrect Filter Selection: Using incorrect emission filters is a very common reason for TR-FRET assay failure. The choice of filters must be precise for the specific fluorophore pair being used.[12]
-
Improper Instrument Setup: Incorrect settings for parameters like excitation wavelength, delay time, and integration time can significantly impact the results.[8][12]
-
Q2: My TR-FRET signal is very low or absent. What are the possible causes and solutions?
A2: A low or absent TR-FRET signal can be frustrating. Here’s a systematic approach to troubleshooting this issue:
Troubleshooting Low TR-FRET Signal
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths, delay time, and integration time are correctly set for your specific TR-FRET pair (e.g., Europium-APC/Cy5).[12] Consult your instrument manual and the assay kit's protocol. |
| Suboptimal Reagent Concentrations | Perform a 2D titration of the donor and acceptor reagents to determine their optimal concentrations.[7][9][10] Also, optimize the concentration of the biological interacting partners (e.g., protein and peptide). |
| Proximity of Fluorophores | The distance between the donor and acceptor must be within the Förster radius (typically <10 nm) for efficient FRET to occur.[7][13] Re-evaluate the labeling strategy or the design of your assay components to ensure they are close enough upon binding. |
| Degraded Reagents | Ensure that all reagents, especially the labeled antibodies and peptides, have been stored correctly and have not expired. Perform quality control checks on individual components if possible. |
| Buffer Incompatibility | Certain buffer components can interfere with the assay. For example, high concentrations of some salts or chelating agents might affect the stability of the lanthanide donor.[14] Test different buffer formulations to find one that is optimal for your specific interaction.[11] |
| Peptide Inhibitor Issues | The peptide inhibitor itself might be unstable, aggregated, or not binding to the target as expected. Verify the purity and integrity of your peptide. |
Q3: How can I distinguish between a true peptide inhibitor and a false positive in my TR-FRET screen?
A3: Identifying false positives is a critical step in any screening campaign. Here are several strategies to eliminate misleading hits:
-
Counterscreens: Perform a counterscreen using a different assay format or a TR-FRET assay with a different protein-protein interaction pair but the same detection system (e.g., same donor/acceptor pair and tags).[15] A true inhibitor should be specific to the target interaction and not show activity in the counterscreen.
-
Orthogonal Assays: Validate your hits using a label-free technology, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm direct binding of the peptide inhibitor to its target.[15]
-
Examine Raw Data: Instead of only looking at the final ratio, analyze the raw fluorescence data from the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) channels. A compound that only affects one of these channels is likely an interference compound rather than a true inhibitor.[3]
-
Time-Dependence Analysis: A true inhibitor that disrupts a pre-formed protein-peptide complex will often show a time-dependent decrease in the FRET signal. In contrast, some false positives that act instantaneously (e.g., by quenching fluorescence) will show an immediate effect.[3]
-
Dose-Response Curve Analysis: True inhibitors should exhibit a clear, sigmoidal dose-response curve. Compounds with unusual curve shapes may be acting through non-specific mechanisms.[10]
Troubleshooting Guides
Guide 1: Optimizing a New TR-FRET Assay for a Peptide Inhibitor
This guide outlines the key steps for setting up a robust and reliable TR-FRET assay.
Caption: Workflow for TR-FRET assay optimization and screening.
Guide 2: Diagnosing Signal Instability
If you observe significant drift or variability in your TR-FRET signal over time, this guide can help you pinpoint the cause.
Caption: Decision tree for troubleshooting TR-FRET signal instability.
Experimental Protocols
Protocol 1: General TR-FRET Assay for Peptide Inhibitor Screening
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each new assay.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% BSA, 0.01% Tween-20).
-
Dilute the peptide inhibitor to the desired concentrations in assay buffer containing a fixed percentage of DMSO (e.g., 1%).
-
Prepare a mixture of the donor-labeled component (e.g., Eu-labeled antibody) and the target protein in assay buffer.
-
Prepare the acceptor-labeled component (e.g., biotinylated peptide substrate and d2- or APC-labeled streptavidin) in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the peptide inhibitor dilution to the appropriate wells of a low-volume, white microplate.
-
Add 4 µL of the donor/protein mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.[8]
-
Add 4 µL of the acceptor/peptide substrate mixture to initiate the binding reaction.
-
Incubate the plate in the dark at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[8][16]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Set the excitation wavelength appropriate for the donor (e.g., 320-340 nm for Europium or Terbium).
-
Measure the emission at two wavelengths: the donor emission (e.g., ~620 nm for Eu) and the acceptor emission (e.g., ~665 nm for d2/APC).
-
Use a delay time (e.g., 50-150 µs) and an integration time (e.g., 200-500 µs) as recommended by the reagent manufacturer and optimized for the instrument.[8][17]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well using the formula: (Acceptor Emission / Donor Emission) * 10,000.[7]
-
Normalize the data to controls (e.g., 0% inhibition with DMSO and 100% inhibition with a known saturating inhibitor).
-
Plot the normalized response against the logarithm of the peptide inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: 2D Titration for Reagent Optimization
This experiment is crucial for determining the optimal concentrations of the donor- and acceptor-labeled reagents.
-
Prepare serial dilutions of the donor-labeled reagent (e.g., Eu-antibody) and the acceptor-labeled reagent (e.g., d2-streptavidin with a constant concentration of biotinylated peptide).
-
In a 384-well plate, create a matrix where each row has a different concentration of the donor reagent and each column has a different concentration of the acceptor reagent.
-
Add the other assay components (target protein, etc.) at a constant, pre-determined concentration.
-
Incubate and read the plate as described in the general protocol.
-
Calculate the signal-to-background (S/B) ratio for each concentration combination. The background is typically defined as the signal in the absence of one of the binding partners.
-
Select the concentrations that provide a robust S/B ratio (typically >3) while minimizing reagent consumption.[9][10]
Quantitative Data Summary
Table 1: Example Optimization Parameters for TR-FRET Assays
This table summarizes typical concentration ranges and performance metrics from published TR-FRET assays.
| Assay Target | Donor Reagent (Concentration) | Acceptor Reagent (Concentration) | Peptide/Tracer (Concentration) | Z'-factor | Signal/Background (S/B) |
| Keap1-Nrf2 PPI[11] | Tb-anti-His Ab (0.5 nM) | FITC-9mer Nrf2 peptide (25 nM) | N/A (Direct labeling) | 0.82 | >10 |
| 14-3-3/pBad PPI[10] | anti-His-Eu Ab (1 nM) | Dy647-pS136-Bad peptide (80 nM) | N/A (Direct labeling) | >0.7 | >20 |
| Kme Reader Proteins[9] | Eu-streptavidin | Fluorophore-conjugated anti-6X-his Ab | Biotinylated histone peptide (Variable) | ≥ 0.9 | ≥ 3 |
| FAK-paxillin PPI[15] | α-6his-Terbium | streptavidin-XL665 | biotin-PEG-1907 (300 nM) | >0.5 | ~4 |
| HIV-1 Tat-TAR RNA[7] | Eu-conjugated α-Flag Ab (5 nM) | 5'-Cy5-TAR RNA (50 nM) | Flag-ARM peptide (50 nM) | Not Reported | ~11 |
References
- 1. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 3. isogen-lifescience.com [isogen-lifescience.com]
- 4. TR-FRET technology | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 5. qyaobio.com [qyaobio.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
improving the cell permeability of UNP-6457
technical support center for a hypothetical kinase inhibitor, UNP-6457, focusing on improving its cell permeability. I will synthesize the information gathered on permeability enhancement strategies (such as prodrugs, lipophilicity modification, and formulation approaches), standard permeability assays (PAMPA and Caco-2), and the role of efflux pumps, into a comprehensive guide. This will include creating detailed, step-by-step protocols for the assays, generating tables with hypothetical data to illustrate the effects of different optimization strategies, and designing Graphviz diagrams for experimental workflows and a relevant signaling pathway. The content will be structured in a Q&A format to address specific troubleshooting issues researchers might face. All elements will adhere to the user's specified formatting requirements, including captions and color schemes for the diagrams.
Having completed these steps, I will now generate the full response.
Technical Support Center: Improving the Cell Permeability of this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical kinase inhibitor, this compound. The information provided aims to address common challenges related to poor cell permeability and offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor, this compound, shows high potency in biochemical assays but low efficacy in cell-based assays. What could be the reason?
A1: A common reason for this discrepancy is poor cell permeability.[1][2] While this compound may effectively inhibit its target kinase in a cell-free system, it may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential reasons include degradation of the compound in the cell culture media or active efflux out of the cell.
Q2: What are the key physicochemical properties of a compound that influence its cell permeability?
A2: The key properties include:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in lipids versus water. An optimal range is crucial, as very high lipophilicity can cause the compound to be trapped in the cell membrane, while very low lipophilicity can prevent it from entering the membrane at all.[3][4][5][6]
-
Polar Surface Area (PSA): This refers to the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.[7][8] Generally, a lower PSA (<140 Ų) is associated with better cell permeability.[9][10]
-
Molecular Weight (MW): Smaller molecules tend to permeate more easily.
-
Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can hinder permeability.[11]
Q3: What are the main strategies to improve the cell permeability of this compound?
A3: Several strategies can be employed:
-
Chemical Modification: Synthesizing analogs of this compound with a more favorable balance of lipophilicity and polarity is a common approach.[12] This could involve reducing the number of hydrogen bond donors or masking polar groups.[11]
-
Prodrug Approach: this compound can be chemically modified into an inactive "prodrug" form that is more permeable.[13][14][15][16][17] Once inside the cell, the prodrug is converted into the active compound.[14][17]
-
Formulation Strategies: Using formulation techniques like lipid-based or nanoparticle delivery systems can help shuttle the compound across the cell membrane.[18][19][20]
Q4: How can I determine if this compound is a substrate for efflux pumps?
A4: Efflux pumps are proteins that actively transport substances out of the cell, and they are a common cause of low intracellular drug concentration.[21][22][23] To determine if this compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay.[24][25] If the rate of transport from the basolateral to the apical side is significantly higher than from the apical to the basolateral side (efflux ratio > 2), it suggests active efflux.[25][26] This can be confirmed by running the assay in the presence of a known efflux pump inhibitor, such as verapamil (B1683045) for P-glycoprotein.[2]
Troubleshooting Guide
Issue: this compound has poor permeability in the PAMPA assay.
-
Possible Cause: The compound has inherent physicochemical properties (e.g., high polarity, low lipophilicity) that hinder its ability to passively diffuse across a lipid membrane.
-
Suggested Solutions:
-
Chemical Modification: Synthesize analogs with increased lipophilicity or reduced polar surface area.
-
Prodrug Strategy: Design a more lipophilic prodrug of this compound.
-
Issue: this compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay.
-
Possible Cause: This discrepancy often points towards active efflux.[27] The PAMPA assay only measures passive diffusion, while the Caco-2 assay uses a cell monolayer that expresses efflux transporters.[28]
-
Suggested Solutions:
-
Confirm Efflux: Run a bidirectional Caco-2 assay to calculate the efflux ratio.
-
Identify the Transporter: Use specific inhibitors for common efflux pumps (e.g., P-gp, BCRP) in the Caco-2 assay to identify which transporter is responsible for the efflux of this compound.
-
Chemical Modification: Modify the structure of this compound to reduce its affinity for the identified efflux transporter.
-
Data Presentation
Table 1: Physicochemical Properties and Permeability of this compound and its Analogs
| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio |
| This compound | 450.5 | 1.8 | 150.2 | 0.5 | 0.2 | 10.5 |
| Analog A | 464.6 | 2.5 | 130.8 | 2.1 | 1.5 | 8.2 |
| Analog B | 478.6 | 3.2 | 110.5 | 5.6 | 4.8 | 2.1 |
| Prodrug C | 522.7 | 3.5 | 125.4 | 8.2 | 7.5 | 1.5 |
Table 2: Effect of Efflux Pump Inhibitors on Caco-2 Permeability of this compound
| Condition | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| This compound (Control) | 0.2 | 2.1 | 10.5 |
| This compound + Verapamil (P-gp Inhibitor) | 1.8 | 2.0 | 1.1 |
| This compound + Ko143 (BCRP Inhibitor) | 0.3 | 2.2 | 7.3 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[29]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add 5 µL of the lipid solution to each well of the filter plate and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the donor solution to each well of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate to form a "sandwich".[30]
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, separate the plates and take samples from both the donor and acceptor wells.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = volume of donor well
-
VA = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]A = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport of a compound.[26][28]
-
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS for analysis
-
-
Procedure:
-
Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow leakage assay.[26][31]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) transport: Add the test compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[31]
-
For Basolateral to Apical (B-A) transport: Add the test compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.[31]
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of appearance of the compound in the receiver chamber
-
A = area of the cell monolayer
-
C0 = initial concentration in the donor chamber
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. Molecular polar surface area: Significance and symbolism [wisdomlib.org]
- 9. Polar surface area - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 16. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 18. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 20. upm-inc.com [upm-inc.com]
- 21. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 24. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. PAMPA | Evotec [evotec.com]
- 28. enamine.net [enamine.net]
- 29. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 30. m.youtube.com [m.youtube.com]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Overcoming UNP-6457 Solubility Challenges In Vitro
Welcome to the technical support center for UNP-6457. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility issues with the potent MDM2-p53 inhibitor, this compound, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic, neutral, macrocyclic nonapeptide that potently inhibits the MDM2-p53 protein-protein interaction with an IC50 of 8.9 nM.[1][2][3][4][5] While it shows high affinity for its target, its hydrophobic nature, a common characteristic of macrocyclic peptides, can lead to poor aqueous solubility. This can result in compound precipitation in aqueous buffers and cell culture media, leading to inaccurate assay results and a lack of cellular activity. Indeed, despite its potential for passive cell permeability, this compound showed no passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) and no growth inhibition in an MDM2-dependent cancer cell line, which could be attributed to solubility and/or permeability issues.[1]
Q2: My this compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out". It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. Here are some immediate troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, a certain amount of co-solvent might be necessary to maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Order of Addition: Always add the compound stock solution to the aqueous buffer while vortexing or stirring, never the other way around. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.[6]
Q3: Are there alternative solvents or additives I can use to improve this compound solubility?
A3: Yes, several strategies can be employed. The choice of solvent or additive will depend on the specific requirements of your in vitro assay.
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be tested.[7][8]
-
Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Triton™ X-100 can be used at low concentrations (typically 0.01% - 0.1%) to increase solubility by forming micelles that encapsulate the hydrophobic compound.[8][9] However, be mindful of their potential effects on cells and protein-protein interactions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][10]
Q4: Can I use sonication or warming to help dissolve my this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective in dissolving precipitates.[11] However, it is crucial to be cautious as prolonged exposure to heat or sonication can potentially degrade the peptide. Always test the stability of this compound under these conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues encountered with this compound.
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| High final concentration | Lower the final concentration of this compound. | The concentration may exceed the solubility limit in the final buffer. |
| Rapid solvent change | Add the DMSO stock to the aqueous buffer slowly while vortexing. Perform serial dilutions. | This prevents localized supersaturation and allows for gradual solvent exchange.[6] |
| Buffer composition | Evaluate the pH and salt concentration of your buffer. This compound is a neutral peptide, so pH changes may have a limited effect, but "salting out" can occur at high salt concentrations. | The physicochemical properties of the buffer can significantly impact the solubility of a compound.[6] |
Issue 2: Inconsistent results or lack of activity in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Precipitation in media | Visually inspect the wells for precipitate after adding this compound. Consider using a solubility-enhancing formulation (see protocols below). | Precipitated compound is not bioavailable to the cells, leading to an underestimation of its potency. |
| Adsorption to plasticware | Use low-binding plates and pipette tips. Pre-wet surfaces with buffer containing a carrier protein like BSA. | Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration in the assay.[6] |
| Compound degradation | Assess the stability of this compound in your assay media over the time course of the experiment. | Degradation will lead to a loss of active compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath sonicator for 5-10 minutes.[11]
-
Storage: Aliquot the stock solution into low-binding tubes and store at -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution with a Surfactant
-
Prepare Surfactant Stock: Prepare a 1% (w/v) stock solution of Tween® 20 in your assay buffer.
-
Prepare Final Buffer: Add the Tween® 20 stock to your final assay buffer to achieve a final concentration of 0.01% - 0.1%.
-
Dilution: Prepare serial dilutions of your this compound DMSO stock directly into the surfactant-containing buffer.
-
Equilibration: Allow the solution to equilibrate for 15-30 minutes before adding to your assay.
Visualizations
Signaling Pathway of this compound Action
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
UNP-6457 aggregation issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation issues with the neutral nonapeptide, UNP-6457. While specific aggregation data for this compound is not extensively published, this guide offers general principles and strategies for preventing and troubleshooting aggregation of peptides and proteins, adapted for the context of this compound experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic macrocyclic peptide that functions as a potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] It is designed to fit into the hydrophobic cleft on MDM2, the same binding site as the p53 tumor suppressor protein.[1] By occupying this site, this compound prevents MDM2 from binding to and targeting p53 for degradation, thereby reactivating the p53 pathway in cancer cells. This can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.[4]
Q2: Are there known aggregation issues with this compound?
Currently, there is no specific information in the public domain detailing aggregation issues with this compound. However, like many peptides, it may be susceptible to aggregation under certain experimental conditions. Factors that can influence peptide aggregation include high concentration, suboptimal buffer conditions (pH and ionic strength), temperature fluctuations, and the presence of contaminants.[6][7][8]
Q3: What are the common causes of peptide aggregation in experiments?
Peptide aggregation can be triggered by a variety of factors that disrupt the stability of its native conformation. These can be broadly categorized as:
-
Environmental Stressors: Exposure to extreme temperatures, non-optimal pH, or oxidative stress can lead to peptide aggregation. High temperatures can destabilize non-covalent interactions, while pH values far from a peptide's isoelectric point can alter its charge distribution, leading to aggregation.[6]
-
High Peptide Concentration: At high concentrations, the likelihood of intermolecular interactions that can lead to aggregation increases.[6][7]
-
Suboptimal Buffer Conditions: The composition of the buffer, including its pH and ionic strength, can significantly impact peptide solubility and stability.[7][8][9]
-
Presence of Contaminants: Impurities from the synthesis process or other sources can sometimes act as nucleation sites and promote aggregation.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the peptide and lead to aggregation.[7]
Troubleshooting Guide for this compound Aggregation
This guide provides a systematic approach to identifying and resolving potential aggregation issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound aggregation.
Caption: A workflow for troubleshooting this compound aggregation.
Step 1: Confirming Aggregation
Before attempting to resolve suspected aggregation, it is crucial to confirm its presence.
| Method | Principle | Application for this compound |
| Visual Inspection | Observation of visible precipitates or turbidity in the solution. | A simple, initial check. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution and can detect the formation of larger aggregates.[6] | Useful for detecting soluble aggregates that may not be visible. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.[6] | Can quantify the extent of aggregation. |
| UV-Vis Spectroscopy | Abnormally high light scattering can be detected in absorbance measurements. | A quick, qualitative assessment. |
Step 2: Troubleshooting and Prevention Strategies
If aggregation is confirmed, the following strategies can be employed to mitigate the issue.
| Parameter | Recommendation | Rationale |
| Concentration | Maintain a low working concentration of this compound.[7] | High concentrations increase the likelihood of intermolecular interactions leading to aggregation.[6][7] |
| Buffer pH | Optimize the pH of the buffer to be at least one unit away from the isoelectric point (pI) of this compound. | Peptides are least soluble at their pI. Adjusting the pH will increase the net charge and reduce aggregation.[7] |
| Ionic Strength | Systematically vary the salt concentration (e.g., NaCl, KCl) in the buffer.[7][10] | Salts can shield electrostatic interactions that may contribute to aggregation.[9] |
| Temperature | Perform experiments at a consistent and, if possible, lower temperature.[7][9] | Higher temperatures can destabilize peptide structure.[9] Store stock solutions at -80°C.[7] |
| Additives | Consider the addition of stabilizing agents. | - Glycerol or PEG: Can create a more favorable environment for the peptide.[9] - Non-denaturing detergents (e.g., Tween 20, CHAPS): Can help solubilize aggregates formed through hydrophobic interactions.[7][10] - Reducing agents (e.g., DTT, TCEP): If aggregation is suspected to be due to disulfide bond formation (less likely for a cyclic peptide unless it has free cysteines).[10] |
| Handling | Minimize freeze-thaw cycles.[7] | Repeated temperature changes can induce aggregation. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at the working concentration. Ensure the solution is free of dust particles by filtering through a 0.22 µm filter.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample chamber to the desired temperature.
-
Measurement: Place the cuvette containing the this compound solution into the instrument and initiate the measurement.
-
Data Analysis: Analyze the resulting size distribution data. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric this compound indicates aggregation.
Protocol 2: Buffer Optimization Screen
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) and ionic strengths (e.g., with varying concentrations of NaCl).
-
Sample Preparation: Prepare identical concentrations of this compound in each of the prepared buffers.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., temperature, time).
-
Analysis: Assess the level of aggregation in each sample using a suitable method such as DLS or SEC.
-
Selection: Identify the buffer conditions that result in the lowest level of aggregation.
Signaling Pathway
The following diagram illustrates the MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: The inhibitory effect of this compound on the MDM2-p53 pathway.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Optimizing UNP-6457 Concentration for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of UNP-6457, a potent MDM2-p53 interaction inhibitor, for cellular assays. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a neutral nonapeptide that potently inhibits the protein-protein interaction between MDM2 and p53, with an IC50 of 8.9 nM in biochemical assays.[1][2][3][4][5] By blocking this interaction, this compound is designed to prevent the MDM2-mediated degradation of the p53 tumor suppressor protein. This leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
Q2: What are the recommended starting concentrations for this compound in cellular assays?
A2: Given its high biochemical potency (IC50 = 8.9 nM), a wide concentration range should be tested to empirically determine the optimal concentration for your specific cell line and assay. A logarithmic dilution series is recommended, starting from a low nanomolar range and extending into the micromolar range (e.g., 1 nM to 100 µM).[6] This broad range is crucial for identifying an effective concentration window, especially considering potential challenges with cellular permeability.
Q3: In which type of cell lines is this compound expected to be most effective?
A3: The efficacy of MDM2 inhibitors like this compound is highly dependent on the p53 status of the cell line. Cancer cell lines with wild-type p53 are generally more sensitive to MDM2 inhibition.[8][9] It is advisable to use a panel of cell lines, including those with wild-type p53, mutant p53, and p53-null status, to fully characterize the activity and specificity of this compound.
Q4: How should I prepare and store this compound stock solutions?
A4: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions of this compound from the stock solution in your cell culture medium.
Troubleshooting Guide
Issue 1: No observable cellular activity of this compound, even at high concentrations.
-
Possible Cause 1: Poor Cell Permeability.
-
Explanation: this compound has been reported to have no passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).[1] This is a significant hurdle for the compound to reach its intracellular target, MDM2.
-
Solution:
-
Consider using cell lines with higher endocytic activity or explore the use of permeabilizing agents, though this may introduce artifacts.
-
If available, test analogs of this compound that have been optimized for improved pharmacokinetic properties.
-
For initial mechanism of action studies, consider using cell-free assays or introducing the compound into cells via methods like electroporation, although this is not suitable for standard cell-based assays.
-
-
-
Possible Cause 2: Insensitive Cell Line.
-
Explanation: The cell line you are using may have a mutated or null p53 gene, making it resistant to the effects of MDM2 inhibition.[8] Alternatively, the cells may have other resistance mechanisms.
-
Solution:
-
Confirm the p53 status of your cell line.
-
Test this compound in a well-characterized wild-type p53 cell line known to be sensitive to MDM2 inhibitors (e.g., SJSA-1, HCT116).[9]
-
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Explanation: The compound may be unstable in your culture medium or may have degraded during storage.
-
Solution:
-
Prepare fresh dilutions of this compound for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
Perform a time-course experiment to determine the optimal incubation time, as prolonged exposure may lead to degradation. A typical starting point is 24-72 hours.[9]
-
-
Issue 2: High levels of cell death observed, even at low concentrations of this compound.
-
Possible Cause 1: Off-Target Effects or Cytotoxicity.
-
Explanation: At high concentrations, small molecules can exhibit off-target effects that lead to non-specific cytotoxicity.
-
Solution:
-
Perform a dose-response curve to identify a concentration that inhibits the MDM2-p53 interaction without causing excessive cell death.
-
Include a p53-null cell line as a control; if high cytotoxicity is observed in these cells, it is likely due to off-target effects.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Explanation: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.
-
Solution:
-
Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).
-
Always include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
-
-
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC50 values for other MDM2 inhibitors in various cellular assays. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of MDM2 Inhibitors in Cell Viability Assays
| Inhibitor | Cell Line | p53 Status | IC50 (µM) |
| Idasanutlin | HCT116 | +/+ | 4.15 |
| Milademetan | HCT116 | +/+ | 6.42 |
| Nutlin-3a | HCT116 | +/+ | 28.03 |
| Idasanutlin | HCT116 | -/- | 5.20 |
| Milademetan | HCT116 | -/- | 8.44 |
| Nutlin-3a | HCT116 | -/- | 30.59 |
| Nutlin-3a | SJSA-1 | wild-type | 1-2 |
| Nutlin-3a | RKO | wild-type | 1-2 |
Data compiled from multiple sources.[9][10]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for p53 and p21 Stabilization
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for 6-24 hours.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, load onto an SDS-PAGE gel, and separate the proteins by size. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.
Caption: A typical workflow for optimizing this compound concentration in cellular assays.
Caption: A decision tree for troubleshooting the lack of this compound cellular activity.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of UNP-6457
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of UNP-6457, a neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic, neutral nonapeptide that acts as a potent inhibitor of the interaction between the MDM2 protein and the p53 tumor suppressor.[1] By disrupting this interaction, this compound is designed to stabilize p53 and restore its tumor-suppressive functions. Its reported 50% inhibitory concentration (IC50) for the MDM2-p53 interaction is 8.9 nM.
Q2: What are the known off-targets of this compound?
A2: Currently, the primary known off-target for this compound is MDM4 (also known as MDMX), a structural homolog of MDM2. This compound inhibits the MDM4-p53 interaction with an IC50 of 3.3 µM. This represents a significant selectivity window between its on-target and this known off-target. A comprehensive off-target profile for this compound against a broader range of proteins is not yet publicly available.
Q3: What are the potential consequences of off-target effects in my experiments with this compound?
A3: Off-target effects can lead to a variety of confounding results, including:
-
Cellular Toxicity: Engagement with other cellular proteins could lead to unexpected toxicity that is independent of p53 activation.
-
Inconsistent Results: Variability in the expression levels of off-target proteins across different cell lines can lead to inconsistent experimental outcomes.
Q4: How can I proactively minimize off-target effects when using this compound?
A4: Several strategies can be employed:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., p53 stabilization) through careful dose-response studies.
-
Employ Orthogonal Controls: Use a structurally and mechanistically different MDM2-p53 inhibitor to confirm that the observed phenotype is specific to the inhibition of this pathway.
-
Genetic Knockdown/Knockout: Validate your findings by using techniques like siRNA or CRISPR/Cas9 to deplete MDM2. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target.
-
Use Appropriate Cell Lines: Select cell lines with well-characterized p53 and MDM2 status. Include a p53-null cell line as a negative control to distinguish p53-dependent effects from off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected cellular phenotypes.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a dose-response experiment to ensure you are using the lowest effective concentration. Validate the phenotype with an alternative MDM2 inhibitor or MDM2 knockdown. |
| Cell line variability | Confirm the expression levels of MDM2, MDM4, and p53 in your cell lines using Western blotting or qPCR. |
| Compound instability | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. |
Problem 2: Difficulty confirming on-target engagement in cells.
| Possible Cause | Troubleshooting Step |
| Insufficient compound concentration | Increase the concentration of this compound in your cellular assay. Refer to the biochemical IC50 as a starting point, but be aware that higher concentrations may be needed in a cellular context. |
| Low target expression | Choose a cell line known to have high endogenous levels of MDM2. |
| Assay sensitivity | For direct target engagement, consider using a Cellular Thermal Shift Assay (CETSA) to demonstrate that this compound stabilizes MDM2 in intact cells. |
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 |
| This compound | MDM2-p53 Interaction | Biochemical | 8.9 nM |
| This compound | MDM4-p53 Interaction | Biochemical | 3.3 µM |
Experimental Protocols
Protocol 1: In Vitro Competitive Fluorescence Polarization (FP) Assay
This protocol is a representative method for determining the IC50 of this compound against the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the 384-well plate, add the fluorescently labeled p53 peptide at a fixed concentration (e.g., 10 nM).
-
Add the recombinant MDM2 protein at a concentration that results in a significant polarization signal (determine empirically, e.g., 20 nM).
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for your chosen fluorophore.
-
Calculate the percent inhibition at each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot for p53 Stabilization
This protocol allows for the assessment of this compound's on-target activity in a cellular context.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., RS4;11, SJSA-1)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and capture the image.
-
Quantify the band intensities to determine the relative levels of p53 and MDM2, normalized to the loading control.
Visualizations
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for characterizing this compound and assessing its off-target effects.
References
Technical Support Center: UNP-6457 Cellular Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining protocols to assess the cellular activity of UNP-6457, a neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in assay signal between replicate wells | - Inconsistent cell seeding or cell health- Edge effects in multi-well plates due to evaporation- Compound precipitation or aggregation | - Ensure uniform cell suspension before seeding and check cell viability.- Use plates with low-evaporation lids, fill outer wells with sterile liquid, and avoid using edge wells for critical experiments.- Visually inspect for compound precipitation. Test different solvent concentrations and consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| Lower than expected potency (high IC50) in cellular assays compared to biochemical assays | - Poor cell permeability of this compound- Active efflux of the compound by cellular transporters- Compound instability in cell culture media | - Perform cell permeability assays (e.g., PAMPA or Caco-2).- Co-incubate with known efflux pump inhibitors to see if potency increases.- Assess the stability of this compound in media over the course of the experiment using analytical methods like HPLC. |
| No observable p53 stabilization or downstream target upregulation (e.g., p21) after this compound treatment | - The cell line used does not have wild-type p53.- Insufficient treatment duration or compound concentration.- Technical issues with the Western blot procedure. | - Confirm the p53 status of your cell line.- Perform a time-course and dose-response experiment to determine optimal conditions.- Optimize Western blot protocol, including antibody concentrations and transfer efficiency.[3] |
| Inconsistent results in Fluorescence Polarization (FP) or TR-FRET assays | - Incorrect instrument settings (e.g., emission filters for TR-FRET).[4]- Aggregation of recombinant proteins.- Interference from the compound (autofluorescence or quenching). | - Verify instrument settings are appropriate for the specific assay.- Centrifuge recombinant protein stocks before use to remove aggregates.- Run a control experiment with the compound alone to check for autofluorescence at the assay wavelengths. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a neutral nonapeptide that functions as an inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to the p53-binding pocket of MDM2, it prevents MDM2 from targeting p53 for proteasomal degradation. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][6][7]
Q2: Which cell lines are appropriate for studying the activity of this compound?
A2: Cell lines that express wild-type p53 are essential for observing the p53-dependent effects of this compound. Examples include A549 (lung carcinoma), HCT116 (colon cancer), and U-2 OS (osteosarcoma). It is crucial to verify the p53 status of your chosen cell line before initiating experiments.
Q3: What are the recommended positive and negative controls for a cellular assay with this compound?
A3:
-
Positive Control: A well-characterized, cell-permeable MDM2 inhibitor, such as Nutlin-3, can be used as a positive control to confirm that the p53 pathway is responsive in your cell line.[6]
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the compound) is essential. Additionally, using a cell line with mutated or null p53 can serve as a negative control to demonstrate the p53-dependence of this compound's effects.
Q4: How can I confirm that this compound is engaging its target (MDM2) in cells?
A4: Target engagement can be assessed using techniques like a cellular thermal shift assay (CETSA). This method measures the thermal stabilization of MDM2 upon this compound binding. Alternatively, downstream pathway activation, such as the accumulation of p53 and the upregulation of its transcriptional target p21, provides strong evidence of on-target activity.[5]
Data Presentation
Quantitative data from dose-response experiments should be summarized in a structured table for clear comparison.
| Compound | Assay Type | Cell Line | IC50 (nM) | Maximum Inhibition (%) |
| This compound | MDM2-p53 TR-FRET | - | 8.9 | 100 |
| This compound | Cell Viability (A549) | A549 (WT p53) | 150 | 85 |
| This compound | Cell Viability (PC-3) | PC-3 (p53 null) | >10,000 | <10 |
| Nutlin-3 | Cell Viability (A549) | A549 (WT p53) | 250 | 90 |
Experimental Protocols
MDM2-p53 TR-FRET Assay
This biochemical assay quantifies the ability of this compound to inhibit the interaction between MDM2 and a p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein (biotinylated)
-
p53-derived peptide (e.g., Cy5-labeled TFSDLWKLL)[8]
-
Europium-labeled streptavidin[8]
-
Assay buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20)
-
This compound and control compounds
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a solution of biotinylated MDM2 and Europium-labeled streptavidin to each well and incubate.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[8]
-
Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.
Cellular p53 Activation Assay (Western Blot)
This assay assesses the ability of this compound to stabilize p53 and induce the expression of its downstream target, p21, in a wild-type p53 cell line.
Materials:
-
A549 cells (or another wild-type p53 cell line)
-
Complete cell culture medium
-
This compound and control compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-p21, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and controls) for a predetermined duration (e.g., 24 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply ECL substrate and capture the chemiluminescent signal.[5]
-
Quantify the band intensities and normalize to the loading control to determine the fold-change in p53 and p21 levels.
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for this compound cellular activity assessment.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: UNP-6457 vs. Nutlin-3a in the Inhibition of the MDM2-p53 Interaction
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the MDM2-p53 interaction is a critical frontier in cancer therapy. This guide provides an objective comparison of two prominent MDM2 inhibitors: UNP-6457, a macrocyclic peptide, and nutlin-3a (B1683890), a well-established small molecule. We present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: Performance Comparison
To facilitate a clear comparison of this compound and nutlin-3a, the following tables summarize their key performance metrics.
| Inhibitor | Type | Target | IC50 (MDM2-p53 Interaction) |
| This compound | Macrocyclic Peptide | MDM2 | 8.9 nM[1][2][3] |
| Nutlin-3a | Small Molecule | MDM2 | 90 nM[4] |
Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of this compound and nutlin-3a against the MDM2-p53 protein-protein interaction.
Delving into the Mechanism: The MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53. As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, thereby keeping its levels in check under normal cellular conditions. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. Both this compound and nutlin-3a function by binding to the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction. This inhibition stabilizes p53, allowing it to accumulate and activate its downstream target genes, such as the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and tumor suppression.
Experimental Validation: Methodologies and Workflows
The following sections detail the experimental protocols used to evaluate the efficacy of MDM2 inhibitors like this compound and nutlin-3a.
Experimental Workflow: From Binding Affinity to Cellular Effects
A typical workflow for comparing MDM2 inhibitors involves a series of in vitro and cell-based assays to determine their biochemical potency and cellular efficacy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the disruption of the MDM2-p53 interaction. A fluorescently labeled p53 peptide (acceptor) and a lanthanide-labeled anti-tag antibody binding to a tagged MDM2 protein (donor) are used. When in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute recombinant human MDM2 protein and a biotinylated p53-derived peptide to desired concentrations in assay buffer.
-
Prepare serial dilutions of this compound and nutlin-3a.
-
Prepare solutions of Europium-labeled streptavidin (donor) and Cy5-labeled p53 peptide (acceptor).
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of MDM2 and biotinylated p53 peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of Europium-labeled streptavidin and Cy5-labeled p53 peptide.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence signal using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Cy5).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
Principle: This assay measures the binding of a small fluorescently labeled p53 peptide to the larger MDM2 protein. The polarization of the emitted light from the fluorescent peptide increases upon binding to MDM2 due to its slower tumbling rate in solution. An inhibitor will compete with the fluorescent peptide for binding to MDM2, resulting in a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare FP assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Dilute recombinant human MDM2 protein to the desired concentration in FP assay buffer.
-
Prepare a solution of a fluorescently labeled p53-derived peptide (e.g., with 5-FAM) at a low nanomolar concentration.
-
Prepare serial dilutions of this compound and nutlin-3a.
-
-
Assay Procedure:
-
In a black 384-well plate, add 10 µL of the inhibitor dilutions.
-
Add 10 µL of the fluorescently labeled p53 peptide solution.
-
Add 20 µL of the MDM2 protein solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for 5-FAM).
-
Plot the change in millipolarization (mP) units against the inhibitor concentration to determine the Ki value.
-
MTT Cell Viability Assay
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., SJSA-1, with wild-type p53 and MDM2 amplification) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound or nutlin-3a and incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., p53 and p21).
Protocol:
-
Cell Lysis:
-
Treat cancer cells with this compound or nutlin-3a for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
-
Discussion and Future Directions
The available data indicates that this compound is a significantly more potent inhibitor of the MDM2-p53 interaction in vitro compared to nutlin-3a, as evidenced by its lower IC50 value. This higher potency may translate to greater efficacy at lower concentrations in cellular and in vivo models.
While nutlin-3a has been extensively studied and shown to stabilize p53 and induce downstream effects like p21 up-regulation and cell cycle arrest in various cancer cell lines, further studies are needed to provide a direct, side-by-side comparison of the cellular effects of this compound. Specifically, determining the GI50 values of this compound across a panel of cancer cell lines with varying p53 and MDM2 status and performing Western blot analysis to confirm its on-target effects on p53 and p21 levels will be crucial for a complete assessment of its therapeutic potential.
The development of macrocyclic peptides like this compound represents a promising avenue in the pursuit of novel MDM2 inhibitors. Their unique structural properties may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to traditional small molecules. Continued research and comparative studies are essential to fully elucidate the therapeutic promise of these next-generation MDM2 inhibitors.
References
A Comparative Guide to UNP-6457 and Stapled Peptides for PPI Inhibition
For Researchers, Scientists, and Drug Development Professionals
The inhibition of protein-protein interactions (PPIs) has emerged as a promising therapeutic strategy for a multitude of diseases, including cancer. The p53-MDM2 interaction, a critical regulator of tumor suppression, is a key target in this field. This guide provides a detailed comparison of two distinct modalities for inhibiting this interaction: UNP-6457, a macrocyclic peptide discovered through DNA-encoded library technology, and stapled peptides, a class of synthetically constrained α-helical peptides.
At a Glance: this compound vs. Stapled Peptides
| Feature | This compound | Stapled Peptides (e.g., ATSP-7041, SAH-p53-8) |
| Scaffold | Neutral nonapeptide macrocycle | α-helical peptide with a hydrocarbon "staple" |
| Discovery | DNA-encoded cyclic peptide libraries | Rational design based on native PPI interfaces |
| Target | MDM2-p53 interaction | Primarily MDM2-p53 and MDMX-p53 interactions |
| Reported Potency | IC50 = 8.9 nM (MDM2-p53, TR-FRET)[1][2] | ATSP-7041: KD = 0.91 nM (MDM2), 2.31 nM (MDMX) (Biacore)[3][4]; SAH-p53-8: High affinity for hDM2[5] |
| Cell Permeability | Poor, requires modification for cellular activity[6] | Generally designed for improved cell permeability, though can be serum-dependent[4][7] |
| Metabolic Stability | Data not available | ATSP-7041: Negligible metabolism in human liver S9 fraction[8] |
| In Vivo Efficacy | Data not available for the parent compound | ATSP-7041: Demonstrated tumor growth inhibition in xenograft models[3][9] |
In-Depth Analysis
Mechanism of Action and Target Engagement
Both this compound and stapled peptides function by competitively binding to MDM2, preventing it from targeting the tumor suppressor protein p53 for degradation. This leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells.
This compound , a neutral macrocyclic peptide, was identified from a vast DNA-encoded library for its ability to disrupt the MDM2-p53 interaction.[1][2] Its co-crystal structure with MDM2 reveals that it effectively mimics the binding of the p53 helical domain to a hydrophobic cleft on the MDM2 surface.[2]
Stapled peptides , such as ATSP-7041 and SAH-p53-8, are designed to mimic the α-helical structure of the p53 transactivation domain. The introduction of a chemical "staple" locks the peptide into its bioactive conformation, which can enhance its binding affinity and proteolytic resistance.[3][5] Some stapled peptides, like ATSP-7041, have been shown to be dual inhibitors of both MDM2 and its homolog MDMX, which can be an advantage in cancers where MDMX is overexpressed.[3][4]
Performance Data: A Quantitative Comparison
Direct comparison of the potency of this compound and stapled peptides is challenging due to the different assays used in their characterization.
Binding Affinity and Inhibition:
| Compound | Target | Assay | Value | Reference(s) |
| This compound | MDM2-p53 | TR-FRET | IC50 = 8.9 nM | [1][2] |
| ATSP-7041 | MDM2 | Biacore | KD = 0.91 nM | [3][4] |
| MDMX | Biacore | KD = 2.31 nM | [3][4] | |
| SAH-p53-8 | hDM2 | Not specified | High Affinity | [5] |
Note: IC50 and KD are not directly comparable. IC50 represents the concentration of an inhibitor required to reduce a biological activity by 50%, while KD (dissociation constant) is a measure of binding affinity.
Cellular Activity:
| Compound | Cell Line(s) | Effect | Concentration | Reference(s) |
| This compound | MCF-7 | No effect on cell viability (unmodified) | Not specified | [6] |
| MP23 (modified this compound) | MCF-7 | Cytotoxicity | IC50 ≈ 35 µM | [6] |
| ATSP-7041 | SJSA-1, MCF-7 | Dose-dependent increase in p53 levels and its transcriptional targets | 1.25 - 10 µM | [3][4] |
| SJSA-1 | Inhibition of cell viability | Sub-micromolar in the presence of serum | [4] | |
| SAH-p53-8 | SJSA-1 | Dose-dependent inhibition of cell viability | EC50 = 8.8 µM | [5] |
| Reactivation of p53 transcriptional pathway | Not specified | [5] |
Physicochemical Properties
A key differentiator between these two classes of inhibitors lies in their cell permeability and metabolic stability.
Cell Permeability:
Studies have shown that the parent this compound molecule exhibits poor cell permeability, limiting its cellular activity.[6] However, a modified version, MP23, demonstrated enhanced cell penetration and induced cytotoxicity.[6] This highlights the potential for medicinal chemistry efforts to improve the drug-like properties of this scaffold.
Stapled peptides are generally designed with the intention of improving cell uptake compared to their linear counterparts. ATSP-7041 has been shown to penetrate cell membranes and exert its effects in cellular assays.[4] However, the cellular uptake of some stapled peptides, like SAH-p53-8, can be significantly hampered by the presence of serum.[7]
Metabolic Stability:
ATSP-7041 has demonstrated favorable metabolic stability, with negligible metabolism observed in human liver S9 fractions.[8] Data on the metabolic stability of this compound is not currently available.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay (for MDM2-p53 Interaction)
This assay is commonly used to measure the inhibition of protein-protein interactions in a high-throughput format.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled peptide) when they are in close proximity.
General Protocol:
-
Recombinant MDM2 protein (e.g., tagged with GST) is incubated with a fluorescently labeled p53-derived peptide (the acceptor).
-
A Europium-labeled anti-GST antibody (the donor) is added to the mixture.
-
Binding of the p53 peptide to MDM2 brings the donor and acceptor fluorophores close enough for FRET to occur upon excitation of the donor.
-
Test compounds (like this compound) are added to the assay, and their ability to disrupt the MDM2-p53 interaction is measured by a decrease in the FRET signal.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]
Surface Plasmon Resonance (SPR) - Biacore (for Binding Affinity)
SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics (association and dissociation rates) and affinity (KD).
Principle: The assay measures changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.
General Protocol (for ATSP-7041 and MDM2):
-
Recombinant MDM2 protein is immobilized on a sensor chip surface.
-
A solution containing the analyte (e.g., ATSP-7041) is flowed over the chip surface.
-
The binding of the analyte to the immobilized protein is detected as a change in the SPR signal over time (association phase).
-
A buffer solution without the analyte is then flowed over the chip, and the dissociation of the analyte from the protein is monitored (dissociation phase).
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are calculated from the sensorgram data.[3][4]
Cellular p53 Activation Assay (Western Blot)
This assay is used to determine if an inhibitor can stabilize p53 and activate its downstream signaling pathway in cells.
Principle: Western blotting is used to detect specific proteins in a cell lysate. An increase in the protein levels of p53 and its transcriptional targets, such as p21 and MDM2 itself, indicates activation of the p53 pathway.
General Protocol:
-
Cancer cells with wild-type p53 (e.g., SJSA-1, MCF-7) are treated with the inhibitor (e.g., ATSP-7041 or SAH-p53-8) at various concentrations for a specific duration.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for p53, p21, and MDM2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.[3][4][5]
Visualizations
p53 Signaling Pathway
Caption: The p53 signaling pathway and the mechanism of its activation by PPI inhibitors.
Experimental Workflow for PPI Inhibitor Comparison
Caption: A generalized experimental workflow for the comparison of PPI inhibitors.
Conclusion
Both this compound and stapled peptides represent innovative and promising approaches for the inhibition of the p53-MDM2 PPI. This compound, discovered through a high-throughput screening of a vast chemical space, demonstrates potent in vitro inhibition but faces challenges with cell permeability that require further chemical modification. Stapled peptides, born from rational design, have shown success in achieving cellular activity and in vivo efficacy, although their performance can be influenced by factors such as serum protein binding.
The choice between these modalities will depend on the specific therapeutic goals and the stage of drug discovery. The data presented in this guide, while not from direct head-to-head comparisons in all cases, provides a valuable framework for researchers to understand the relative strengths and weaknesses of each approach and to inform the design of future experiments for a more direct and comprehensive comparison. Further studies investigating the cell permeability, metabolic stability, and in vivo performance of this compound and its analogs will be crucial for a complete assessment of its therapeutic potential relative to the more established stapled peptide platform.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanistic Validation of a Clinical Lead Stapled Peptide that Reactivates p53 by Dual HDM2 and HDMX Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Stapled α-Helical Peptide ATSP-7041 as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MDM2-p53 Interaction Inhibitors: UNP-6457 vs. AMG 232
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inhibitors of the MDM2-p53 protein-protein interaction: UNP-6457, a neutral macrocyclic peptide, and AMG 232 (Navtemadlin), a potent, orally bioavailable small molecule. This document details their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their characterization.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common event in human cancers.[1] In many tumors with wild-type p53, its function is suppressed by the Murine Double Minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[2][3] Inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and suppress tumor growth.[1] This guide focuses on two distinct molecules developed to achieve this: this compound and AMG 232.
Mechanism of Action
Both this compound and AMG 232 function by competitively binding to the p53-binding pocket on the MDM2 protein. This prevents MDM2 from interacting with and degrading p53. The resulting increase in p53 levels leads to the activation of downstream signaling pathways that can induce cell cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells.
This compound is a neutral nonapeptide discovered through DNA-encoded cyclic peptide libraries. Its macrocyclic structure allows it to potently and specifically interact with the MDM2 binding cleft.[4][5] X-ray crystallography has revealed that a 3-trifluoromethyl phenylalanine residue of this compound buries deep into the central hydrophobic pocket of MDM2, mimicking the interaction of key p53 residues.[4]
AMG 232 is a small molecule inhibitor that binds to MDM2 with picomolar affinity.[1][6] Its design allows for high potency and oral bioavailability, which has facilitated its progression into clinical trials.[7][8][9] By blocking the MDM2-p53 interaction, AMG 232 robustly induces p53 activity, leading to the transcription of p53 target genes like p21, MDM2, PUMA, and MIC-1.[6]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the p53 signaling pathway and the mechanism by which MDM2 inhibitors like this compound and AMG 232 exert their effects.
Caption: MDM2-p53 pathway and inhibitor action.
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound and AMG 232, highlighting their potency in inhibiting the MDM2-p53 interaction.
| Parameter | This compound | AMG 232 |
| Molecule Type | Neutral Macrocyclic Nonapeptide | Small Molecule |
| IC50 (MDM2-p53) | 8.9 nM[5][10][11] | 0.6 nM[6][12][13] |
| Binding Affinity (Kd) | Not Reported | 0.045 nM[6][12][13] |
| Assay for IC50 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4] | Homogeneous Time Resolved Fluorescence (HTRF)[6] |
| Assay for Kd | Not Reported | Surface Plasmon Resonance (Biacore)[6] |
| Cellular Activity | Not Reported in detail | Potent inhibition of cell proliferation in p53 wild-type cell lines[6] |
| In Vivo Efficacy | Not Reported | Significant tumor growth inhibition and regression in xenograft models[1][6] |
| Clinical Development | Preclinical | Phase 1 trials completed[3][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize this compound and AMG 232.
This compound: TR-FRET Assay for IC50 Determination
This assay was employed to measure the potency of this compound in disrupting the MDM2-p53 interaction.
-
Reagents: Recombinant MDM2 protein, a fluorescently labeled p53-derived peptide, and the inhibitor compound (this compound).
-
Principle: In the absence of an inhibitor, the binding of the fluorescently labeled p53 peptide to MDM2 brings two fluorophores into close proximity, resulting in a high FRET signal. When this compound is introduced, it competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.
-
Procedure:
-
A constant concentration of MDM2 and the labeled p53 peptide are incubated together.
-
Serial dilutions of this compound are added to the mixture.
-
After an incubation period to reach equilibrium, the FRET signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated by fitting the dose-response data to a sigmoidal curve. The TR-FRET assay for this compound had a limit of detection of approximately 500 pM.[4]
AMG 232: HTRF Binding Assay for IC50 Determination
A similar fluorescence-based assay was used to determine the IC50 of AMG 232.
-
Reagents: Recombinant MDM2 protein, a biotinylated p53 peptide, and detection reagents (Europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody).
-
Principle: The binding of the biotinylated p53 peptide to MDM2 brings the Europium cryptate and XL665 fluorophores into proximity, generating a FRET signal. AMG 232 disrupts this interaction, causing a decrease in the signal.
-
Procedure:
-
MDM2 and the biotinylated p53 peptide are incubated with varying concentrations of AMG 232.
-
The detection reagents are added, and the plate is incubated.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 is determined from the dose-response curve.
AMG 232: Surface Plasmon Resonance (Biacore) for Kd Determination
This label-free technology was used to measure the binding affinity (Kd) of AMG 232 to MDM2.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a target molecule (MDM2) is immobilized. The binding of an analyte (AMG 232) to the immobilized target causes a change in the refractive index, which is proportional to the mass of the bound analyte.
-
Procedure:
-
MDM2 is immobilized on the surface of a sensor chip.
-
A series of concentrations of AMG 232 in solution are flowed over the chip surface.
-
The association (on-rate) and dissociation (off-rate) of the binding are monitored in real-time.
-
-
Data Analysis: The binding kinetics (kon and koff) are determined, and the equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the characterization of an MDM2 inhibitor.
References
- 1. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 8. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of UNP-6457: A Comparative Guide for Researchers
For Immediate Release
Santa Cruz, CA – December 9, 2025 – In the landscape of targeted cancer therapeutics, the inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising strategy to reactivate the tumor suppressor p53. This guide provides a comprehensive comparison of UNP-6457, a novel neutral macrocyclic peptide inhibitor of MDM2, with other prominent small-molecule and peptide-based inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's on-target effects.
Introduction to this compound
This compound is a neutral nonapeptide discovered through DNA-encoded cyclic peptide library screening.[1][2] It potently and selectively inhibits the MDM2-p53 protein-protein interaction, a critical node in cancer pathogenesis. The on-target effect of this compound is the disruption of this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Comparative Analysis of On-Target Effects
To provide a clear comparison of this compound's performance, this section presents key quantitative data alongside prominent alternative MDM2-p53 inhibitors. The data is organized to highlight biochemical affinity, cellular potency, and selectivity.
Biochemical Binding Affinity
The direct interaction of an inhibitor with its target is a fundamental measure of its on-target effect. The following table summarizes the binding affinities of this compound and its comparators to MDM2 and its homolog, MDMX.
| Compound | Type | MDM2 Affinity (IC50/Ki) | MDMX Affinity (IC50/Ki) | Assay Method | Reference |
| This compound | Macrocyclic Peptide | 8.9 nM (IC50) | 3.3 µM (IC50) | TR-FRET/FP | [1][3][4][5] |
| Nutlin-3a | Small Molecule | 90 nM (IC50) | >100 µM | FP | [6] |
| MI-219 | Small Molecule | 5 nM (Ki) / 13.3 µM (Ki) | >100 µM (IC50) | FP | [7][8][9][10] |
| ATSP-7041 | Stapled Peptide | Nanomolar | Nanomolar | Not Specified | [11][12][13][14] |
| ALRN-6924 | Stapled Peptide | High Affinity | High Affinity | Not Specified | [13][15] |
Note on MI-219 Ki values: A significant discrepancy exists in the reported Ki values for MI-219. The value of 5 nM is from a 2008 PNAS publication, while 13.3 µM is cited by a commercial vendor without a clear primary reference. Researchers should consult the primary literature for detailed experimental conditions.[7][8][9][10]
Cellular Activity
The ultimate validation of an on-target effect is the desired biological response in a cellular context. The following table compares the cellular potency of this compound and its alternatives in cancer cell lines.
| Compound | Cell Line(s) | Cellular Potency (IC50) | Key Cellular Effects | Reference |
| This compound | RS4;11 | Data Not Available | Potentially induces p53-dependent apoptosis | [1] |
| Nutlin-3a | Various (p53 wt) | ~1-10 µM | p53 stabilization, cell cycle arrest (G1/G2), apoptosis | [6][16][17][18][19][20] |
| MI-219 | A549, H460, RKO, SJSA-1 | ~1.5-3.6 µM | p53 activation, induction of p21 and PUMA, apoptosis | [21][22] |
| ATSP-7041 | SJSA-1, MCF-7 | Sub-micromolar | p53 stabilization, induction of p21 and MDM2 | [11][23] |
| ALRN-6924 | MCF-7, ZR-75-1 | 113 nM, 500 nM | p53 activation, cell cycle arrest, apoptosis | [24] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches for validating on-target effects, the following diagrams are provided.
Caption: p53-MDM2 signaling and inhibitor action.
Caption: Experimental workflow for validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of MDM2-p53 inhibitors.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the disruption of the interaction between a fluorescently labeled p53-derived peptide and the MDM2 protein.
-
Reagents:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., FAM-labeled).
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).
-
Test compounds (this compound and alternatives) serially diluted in DMSO.
-
-
Procedure:
-
A fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide are incubated in the assay buffer in a microplate.
-
Test compounds at various concentrations are added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization with increasing inhibitor concentration is plotted.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive method to measure protein-protein interactions.
-
Reagents:
-
GST-tagged MDM2 protein.
-
Biotinylated p53 peptide.
-
Terbium-cryptate labeled anti-GST antibody (donor).
-
Streptavidin-XL665 (acceptor).
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
GST-MDM2, biotin-p53, and the test compound are incubated together.
-
The TR-FRET detection reagents (donor and acceptor) are added.
-
The plate is incubated to allow for complex formation.
-
The TR-FRET signal is measured on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
The ratio of the emission signals (665 nm / 620 nm) is calculated.
-
The IC50 value is determined from the dose-response curve of the emission ratio versus inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
MDM2 protein is dialyzed extensively against the ITC buffer (e.g., PBS).
-
The test compound is dissolved in the final dialysis buffer.
-
-
Procedure:
-
The sample cell is filled with the MDM2 protein solution.
-
The injection syringe is filled with the concentrated compound solution.
-
A series of small injections of the compound into the protein solution are performed.
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Conclusion
This compound demonstrates potent in vitro inhibition of the MDM2-p53 interaction. Its macrocyclic peptide nature offers a distinct modality compared to traditional small molecules and other peptide-based inhibitors. This guide provides a framework for researchers to compare the on-target effects of this compound with relevant alternatives. The provided data and protocols should aid in the design of future experiments and the interpretation of results in the ongoing effort to develop effective p53-reactivating cancer therapies. Further studies, particularly those providing direct thermodynamic data from ITC and comprehensive cellular characterization, will be invaluable in fully elucidating the therapeutic potential of this compound.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Facebook [cancer.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 18. ashpublications.org [ashpublications.org]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of MDM2 inhibitor MI-219 against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An MDM2 antagonist (MI-319) restores p53 functions and increases the life span of orally treated follicular lymphoma bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UNP-6457 and Other Peptide-Based Inhibitors of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the MDM2-p53 protein-protein interaction (PPI) a promising therapeutic strategy. In recent years, several peptide-based inhibitors have been developed to reactivate p53 by targeting this interaction. This guide provides a comparative analysis of a novel peptide inhibitor, UNP-6457, with other prominent peptide-based inhibitors, supported by experimental data.
Overview of this compound
This compound is a neutral nonapeptide discovered through DNA-encoded cyclic peptide library screening.[1][2][3][4] It has been identified as a potent inhibitor of the MDM2-p53 interaction with a half-maximal inhibitory concentration (IC50) of 8.9 nM.[1][2][3][4][5] X-ray crystallography studies have revealed that this compound binds to the p53-binding pocket of MDM2, effectively mimicking the binding of the native p53 protein. A key feature of this compound is its cyclic structure, which is believed to contribute to its high affinity and potential for improved pharmacokinetic properties compared to linear peptides.
Comparative Quantitative Data
The following table summarizes the binding affinities and cellular activities of this compound and other notable peptide-based MDM2-p53 inhibitors. It is important to note that direct comparison of these values should be made with caution, as they are often determined using different experimental assays and conditions.
| Inhibitor | Type | Target(s) | MDM2 Binding Affinity (IC50/Kd) | MDMX Binding Affinity (IC50/Kd) | Cellular Activity (IC50) | Assay Method(s) |
| This compound | Cyclic Peptide | MDM2, MDM4 | 8.9 nM (IC50)[1][2][3][4][5] | 3.3 µM (IC50)[5] | Not Reported | TR-FRET, FP[5] |
| ATSP-7041 | Stapled Peptide | MDM2, MDMX | ~1 nM (Kd) | ~7 nM (Kd) | ~1 µM (SJSA-1 cells)[6] | FP, Biacore, Cellular Viability[6] |
| ALRN-6924 (Sulanemadlin) | Stapled Peptide | MDM2, MDMX | High Affinity (Kd not specified)[7][8][9] | High Affinity (Kd not specified)[7][8][9] | 113 nM (MCF-7), 500 nM (ZR-75-1) | Cellular Proliferation[10] |
| pDIQ | Linear Peptide | MDM2, MDMX | 8 nM (IC50) | 110 nM (IC50) | Not Reported | Not Specified |
| PMI (N8A mutant) | Linear Peptide | MDM2, MDMX | 490 pM (Kd)[11] | 2.4 nM (Kd)[11] | Not Reported | Not Specified[11] |
| DPMI-α | D-Peptide | MDM2 | 219 nM (Kd)[12] | Not Reported | Not Reported | Not Specified[12] |
| DPMI-γ | D-Peptide | MDM2 | 53 nM (Kd)[12] | Not Reported | Not Reported | Not Specified[12] |
Signaling Pathway and Inhibitor Mechanism
The p53-MDM2 signaling pathway is a crucial regulator of cellular stress response. The following diagram illustrates the core interactions and the mechanism of action of peptide-based inhibitors.
Caption: p53-MDM2 signaling pathway and mechanism of peptide inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to characterize MDM2-p53 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is highly sensitive and was used to determine the IC50 value of this compound.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium-labeled streptavidin) and an acceptor fluorophore (e.g., Cy5-labeled peptide). The binding of biotinylated MDM2 to the donor and a fluorescently labeled p53-derived peptide to the acceptor brings them into proximity, resulting in a FRET signal. Inhibitors compete with the labeled peptide, leading to a decrease in the FRET signal.[13]
-
General Protocol:
-
Human MDM2 protein (e.g., amino acids 2-188) with a C-terminal biotin (B1667282) tag is incubated with a Europium-labeled streptavidin donor.
-
A Cy5-labeled peptide derived from p53 (e.g., amino acids 18-26) serves as the acceptor.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence is measured at the acceptor's emission wavelength (e.g., 665 nm) after excitation of the donor (e.g., 340 nm).
-
IC50 values are calculated from the dose-response curve.
-
Caption: General workflow for a TR-FRET based inhibitor assay.
Fluorescence Polarization (FP) Assay
FP is a common method for studying molecular interactions in solution.
-
Principle: A small fluorescently labeled peptide (e.g., a p53-derived peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein like MDM2, the tumbling slows down, and the polarization of the emitted light increases. An inhibitor will compete with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.
-
General Protocol:
-
A constant concentration of MDM2 protein and a fluorescently labeled p53 peptide are incubated in an appropriate buffer (e.g., PBS with 0.01% Triton X-100).
-
The test inhibitor is added in a serial dilution.
-
The mixture is incubated in a microplate (e.g., a black 384-well plate) to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
IC50 values are determined by plotting the change in polarization against the inhibitor concentration.[14]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (e.g., peptide inhibitor) is titrated into a solution of the macromolecule (e.g., MDM2 protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
General Protocol:
-
Purified MDM2 protein and the peptide inhibitor are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
The MDM2 solution is placed in the sample cell, and the peptide solution is loaded into the injection syringe.
-
A series of small injections of the peptide are made into the MDM2 solution.
-
The heat change after each injection is measured.
-
The data are integrated and plotted as heat change per mole of injectant versus the molar ratio of the two molecules. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15][16]
-
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Conclusion
This compound emerges as a highly potent, cyclic peptide inhibitor of the MDM2-p53 interaction. Its discovery through DNA-encoded library technology highlights a powerful approach for identifying novel therapeutic leads. When compared to other peptide-based inhibitors, such as the clinically evaluated stapled peptide ALRN-6924 and potent research tools like ATSP-7041 and modified PMI peptides, this compound demonstrates comparable in vitro potency against MDM2. Its lower affinity for MDMX suggests a degree of selectivity, which may have implications for its therapeutic window and side-effect profile. Further studies are required to evaluate the cellular activity and pharmacokinetic properties of this compound to fully understand its potential as a therapeutic agent. The detailed experimental protocols provided in this guide should aid researchers in the continued development and comparison of this and other promising peptide-based inhibitors of the MDM2-p53 pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. | Semantic Scholar [semanticscholar.org]
- 8. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. investors.aileronrx.com [investors.aileronrx.com]
- 11. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
UNP-6457: A Comparative Analysis of Specificity in Targeting the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of the neutral nonapeptide UNP-6457, an inhibitor of the MDM2-p53 protein-protein interaction. This compound was identified from DNA-encoded cyclic peptide libraries and has demonstrated high potency in disrupting this critical interaction in cancer-related pathways.[1][2][3][4][5] This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.
Specificity Profile of this compound
This compound exhibits high affinity for its intended target, MDM2, with an IC50 value of 8.9 nM.[4][6][7] Its specificity has been evaluated against its closest structural homolog, MDM4, revealing a significant selectivity for MDM2. The IC50 value for MDM4 is 3.3 µM, indicating a selectivity of over 370-fold for MDM2.[4][8]
It is important to note that a broad-panel screening of this compound against a wider range of protein families, such as kinases, proteases, and other signaling proteins, has not been published in the reviewed literature. Therefore, a comprehensive assessment of its off-target effects across the broader proteome is not currently available.
| Target Protein | IC50 (nM) | Fold Selectivity (vs. MDM2) |
| MDM2 | 8.9 | 1 |
| MDM4 | 3300 | > 370 |
p53-MDM2 Signaling Pathway and this compound Mechanism of Action
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. MDM2 is a key negative regulator of p53. It binds to p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by directly binding to MDM2 in the p53-binding pocket, thereby blocking the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, allowing it to execute its downstream functions, including cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's binding affinity and specificity.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay quantitatively measures the binding of this compound to MDM2 by monitoring changes in the polarization of fluorescently labeled p53-derived peptide.
Materials:
-
MDM2 Protein: Recombinant human MDM2 (N-terminal domain).
-
Fluorescent Probe: A p53-derived peptide (e.g., TAMRA-labeled PDI-1N) at a constant concentration.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Test Compound: this compound serially diluted in assay buffer.
-
Plate: 384-well, low-volume, black, round-bottom plate.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of the fluorescent p53 peptide and the recombinant MDM2 protein.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the Fluorescence Polarization assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This highly sensitive assay was employed to determine the IC50 of this compound with greater precision, especially at lower concentrations.
Materials:
-
Donor Fluorophore-labeled Protein: e.g., GST-tagged MDM2 labeled with a terbium (Tb) cryptate-conjugated anti-GST antibody.
-
Acceptor Fluorophore-labeled Peptide: e.g., Biotinylated p53 peptide labeled with streptavidin-XL665.
-
Assay Buffer: TR-FRET compatible buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA).
-
Test Compound: this compound serially diluted in assay buffer.
-
Plate: 384-well, low-volume, white plate.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the donor-labeled MDM2 and acceptor-labeled p53 peptide to the wells of the 384-well plate.
-
Add the serially diluted this compound to the wells. Include control wells for high FRET (no inhibitor) and low FRET (no MDM2).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (typically 50-100 µs) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the TR-FRET assay.
References
- 1. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In This Issue, Volume 14, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of UNP-6457 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the MDM2-p53 protein-protein interaction is a cornerstone of modern oncology research, aiming to reactivate the tumor suppressor p53 in cancer cells. The macrocyclic peptide UNP-6457 has emerged as a potent inhibitor of this interaction, demonstrating high affinity for MDM2. This guide provides a comparative analysis of this compound and its analogs against other MDM2-p53 inhibitors, supported by experimental data and detailed methodologies, to evaluate their therapeutic potential.
Performance Comparison of MDM2-p53 Inhibitors
The therapeutic efficacy of an MDM2 inhibitor is determined by its binding affinity, specificity, cell permeability, and ultimately, its ability to induce p53-dependent cell death in cancer cells. The following tables summarize the quantitative data for this compound, its known analog UNP-6456, and other classes of MDM2 inhibitors.
| Compound | Class | MDM2 IC50 (nM) | MDM4 IC50 (µM) | Cell Permeability (PAMPA) | Cellular Activity (RS4;11 Cell Line) |
| This compound | Macrocyclic Peptide | 8.9[1] | 3.3[1] | No passive permeability[1] | No growth inhibition[1] |
| UNP-6456 (epimer) | Macrocyclic Peptide | 43[1] | 5.15[1] | No passive permeability[1] | No growth inhibition[1] |
| Nutlin-3a | Small Molecule | ~90 | >100 | Cell Permeable | Induces p53 pathway |
| MI-77301 (SAR405838) | Small Molecule | 0.88 | >10 | Cell Permeable | Potent p53 activation |
| ATSP-7041 | Stapled Peptide | 24 | 0.048 | Cell Permeable | Sub-micromolar activity |
Table 1: In Vitro Performance of this compound and Comparative MDM2-p53 Inhibitors.
Analysis of Therapeutic Potential
This compound exhibits impressive picomolar affinity for MDM2, significantly more potent than its epimer, UNP-6456, highlighting a clear stereochemical preference for the interaction.[1] However, the therapeutic potential of both this compound and UNP-6456 is severely limited by their lack of passive cell permeability, as demonstrated in the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] This directly translates to a lack of efficacy in cellular models, with no observed growth inhibition in the MDM2-dependent RS4;11 cancer cell line.[1]
In contrast, small molecule inhibitors like the Nutlin family and MI-77301, as well as stapled peptides such as ATSP-7041, demonstrate not only high affinity for MDM2 but also the crucial ability to penetrate cell membranes and activate the p53 pathway in cancer cells. The development of this compound analogs must therefore prioritize modifications that enhance cell permeability while retaining high target affinity. Strategies such as N-methylation of the peptide backbone to reduce hydrogen bonding capacity and the conjugation to cell-penetrating peptides (CPPs) are potential avenues for future development.[2][3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the MDM2-p53 signaling pathway and a typical workflow for inhibitor characterization.
Caption: MDM2-p53 signaling pathway and the point of intervention for this compound analogs.
Caption: A generalized experimental workflow for the evaluation of this compound analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
Objective: To determine the binding affinity (IC50) of test compounds for the MDM2 protein by measuring the displacement of a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide probe (e.g., TAMRA-labeled)
-
Assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)
-
Test compounds (this compound analogs and controls) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In each well of the microplate, add the fluorescent p53 peptide probe at a fixed concentration (e.g., 5 nM).
-
Add the test compound at various concentrations. Include controls for no inhibition (DMSO vehicle) and 100% inhibition (excess of unlabeled p53 peptide).
-
Add the recombinant MDM2 protein to a final concentration that results in a significant polarization signal (typically in the low nanomolar range).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To provide a more sensitive measurement of the MDM2-p53 interaction and its inhibition, especially for high-affinity compounds.
Materials:
-
GST-tagged recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
TR-FRET assay buffer
-
Test compounds
-
384-well white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To each well, add the GST-MDM2, biotin-p53 peptide, and the test compound.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at two wavelengths after a time delay) on a compatible plate reader.
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by non-linear regression.
MTT Cell Viability Assay
Objective: To assess the effect of test compounds on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.
Materials:
-
MDM2-dependent cancer cell line (e.g., RS4;11)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of test compounds across an artificial lipid membrane, predicting their potential for oral absorption.
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 7.4 for the acceptor and pH 5.0 for the donor to mimic the gut)
-
Test compounds
-
UV-Vis spectrophotometer or LC-MS/MS for compound quantification
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Place the donor plate onto the acceptor plate.
-
Add the test compound solutions (dissolved in PBS at pH 5.0) to the donor wells.
-
Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the permeability coefficient (Pe) for each compound. Compounds are generally categorized as having low, medium, or high permeability.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Frontier of Cancer Therapy: A Comparative Outlook on the MDM2-p53 Inhibitor UNP-6457
For Immediate Release
In the dynamic landscape of oncology research, the quest for targeted and effective cancer therapies is paramount. A promising new entrant in this arena is UNP-6457, a novel, neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] Discovered through innovative DNA-encoded cyclic peptide library technology, this compound has demonstrated high potency in biochemical assays with an impressive half-maximal inhibitory concentration (IC50) of 8.9 nM.[1][2][3] This guide provides a comprehensive overview of this compound's mechanism of action and proposes a framework for its cross-validation in diverse cancer models, alongside a comparison with established MDM2-p53 inhibitors.
The MDM2-p53 Pathway: A Critical Target in Oncology
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[4] In many cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are often abrogated by the overactivity of its negative regulator, MDM2.[4][5] MDM2 targets p53 for degradation, effectively silencing this critical defense mechanism.[5] Consequently, inhibiting the MDM2-p53 interaction to reactivate p53 is a well-validated and highly attractive strategy in cancer therapy.[5]
Cross-Validation of this compound: A Proposed Experimental Framework
To ascertain the therapeutic potential of this compound, rigorous cross-validation across a panel of cancer models is essential. While comprehensive public data on such studies are not yet available, this guide outlines a proposed experimental workflow to evaluate its efficacy and compare it with other well-characterized MDM2-p53 inhibitors.
Proposed Experimental Workflow
Comparative Analysis with Alternative MDM2-p53 Inhibitors
A thorough evaluation of this compound would involve a direct comparison with other small molecule inhibitors of the MDM2-p53 interaction that are in various stages of clinical development. The table below presents a hypothetical comparison based on publicly available data for these alternatives.
| Compound | Class | Putative IC50 (nM) | Development Stage | Key Cancer Models |
| This compound | Neutral Nonapeptide | 8.9 (Biochemical) | Preclinical | To be determined |
| Nutlin-3a | Imidazoline | 90 (Biochemical) | Preclinical/Clinical | Osteosarcoma, Leukemia |
| RG7112 (Idasanutlin) | Nutlin derivative | 170 (Cell-based) | Phase III | Acute Myeloid Leukemia |
| AMG-232 (Navtemadlin) | Piperidinone | 5.6 (Biochemical) | Phase II/III | Solid tumors, Leukemia |
| MI-773 (SAR405838) | Spiro-oxindole | 0.88 (Biochemical) | Phase I | Solid tumors, Leukemia |
Table 1. Comparative overview of this compound and selected alternative MDM2-p53 inhibitors.
Proposed In Vitro and In Vivo Studies
The following tables outline a proposed set of experiments to characterize the activity of this compound across different cancer models.
| Cell Line | Cancer Type | p53 Status | Rationale for Inclusion |
| A549 | Non-Small Cell Lung Cancer | Wild-type | High prevalence, established model for p53 activation studies. |
| MCF7 | Breast Cancer | Wild-type | Well-characterized, estrogen-responsive model. |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplification) | Represents cancers with MDM2 amplification as the primary oncogenic driver. |
| HCT116 | Colorectal Cancer | Wild-type | Standard model for studying p53-mediated apoptosis. |
| PC-3 | Prostate Cancer | p53-null | Negative control to confirm p53-dependent activity. |
Table 2. Proposed panel of cancer cell lines for in vitro cross-validation of this compound.
| Parameter | This compound | Alternative 1 (e.g., Nutlin-3a) | Alternative 2 (e.g., AMG-232) | Vehicle Control |
| A549 Xenograft | ||||
| Tumor Growth Inhibition (%) | TBD | TBD | TBD | 0 |
| Body Weight Change (%) | TBD | TBD | TBD | 0 |
| MCF7 Xenograft | ||||
| Tumor Growth Inhibition (%) | TBD | TBD | TBD | 0 |
| Body Weight Change (%) | TBD | TBD | TBD | 0 |
Table 3. Proposed template for in vivo efficacy comparison of this compound in xenograft models. (TBD: To Be Determined)
Methodologies for Key Experiments
Cell Viability Assay (IC50 Determination)
Cancer cell lines will be seeded in 96-well plates and allowed to adhere overnight. Cells will then be treated with a serial dilution of this compound or comparator compounds for 72 hours. Cell viability will be assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) will be calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Mechanism of Action
Cells will be treated with this compound or comparator compounds at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Whole-cell lysates will be prepared, and protein concentrations will be determined using a BCA assay. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p53, MDM2, and p21. An antibody against a housekeeping protein (e.g., β-actin) will be used as a loading control. Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
All animal experiments will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Female athymic nude mice will be subcutaneously inoculated with a suspension of cancer cells (e.g., 5 x 10^6 A549 cells). When tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into treatment and control groups. This compound, comparator compounds, or vehicle will be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Tumor volume and body weight will be measured regularly. At the end of the study, tumors will be excised, weighed, and may be used for further analysis.
Future Directions
The discovery of this compound represents a significant advancement in the development of peptide-based cancer therapeutics.[1][2][3] Future studies should focus on a comprehensive cross-validation of its activity in a wide range of p53 wild-type cancer models. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to optimize its dosing and delivery for potential clinical applications. The promising biochemical profile of this compound warrants a thorough investigation to unlock its full therapeutic potential in the fight against cancer.
References
- 1. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UNP-6457 and Other p53 Reactivating Agents for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic p53 protein. This has spurred the development of therapeutic strategies aimed at reactivating mutant p53 or enhancing the activity of wild-type p53. This guide provides a comparative study of UNP-6457, a novel p53-related agent, and other prominent p53 reactivating agents, including APR-246 (eprenetapopt) and ZMC-1 (also known as NSC319726). We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound, APR-246, and ZMC-1 from various preclinical studies.
Table 1: In Vitro Efficacy of p53 Reactivating Agents
| Compound | Mechanism of Action | Target | Assay | Cell Line(s) | IC50 | Citation(s) |
| This compound | MDM2-p53 Interaction Inhibitor | MDM2-p53 PPI | TR-FRET Assay | - | 8.9 nM | [1] |
| APR-246 (eprenetapopt) | Mutant p53 Reactivator | Cysteine residues in mutant p53 | Cell Viability Assay | JHUEM2 (WT p53), Hec108 (p53 P151H), Hec1B (p53 R248Q) | 2.5 µM, 4.3 µM, 4.5 µM | [2] |
| Cell Viability Assay | BT-474, T47-D (mutant p53) | 5-40 µM | [3] | |||
| Cell Viability Assay | PANC-28 + WT-TP53 | ~200 nM | [4] | |||
| ZMC-1 (NSC319726) | Mutant p53 Reactivator (Zinc Metallochaperone) | Zinc-binding mutants of p53 (e.g., R175H) | Cell Viability Assay | Fibroblasts expressing p53R175 | 8 nM | [5] |
Table 2: In Vivo Efficacy of p53 Reactivating Agents
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| APR-246 (eprenetapopt) | Esophageal cancer xenograft (Eso26, p53 R248W) | 100 mg/kg | Strong inhibition of tumor growth and prolonged survival. | [6] |
| Murine melanoma (B16) | Not specified | No antitumor effect as a monotherapy. | [7] | |
| ZMC-1 (NSC319726) | Ovarian cancer xenograft (TOV112D, p53R175H) | 5 mg/kg for 7 days | Significant inhibition of tumor growth. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot for p53 Activation and Downstream Targets
This protocol is used to detect the expression levels of p53 and its downstream target proteins.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, p21, PUMA, NOXA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
TUNEL Assay for Apoptosis Detection
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the 3'-OH ends of DNA strand breaks with labeled dUTPs.
Procedure:
-
Sample Preparation: Fix and permeabilize cells or tissue sections to allow the labeling reagents to access the nucleus.
-
Equilibration: Incubate the sample with an equilibration buffer to prepare the DNA for the labeling reaction.
-
TdT Labeling Reaction: Incubate the sample with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP) for 60 minutes at 37°C.
-
Detection: For fluorescent detection, use a fluorescently labeled antibody that recognizes the incorporated labeled dUTPs. For colorimetric detection, use a streptavidin-HRP conjugate followed by a substrate like DAB.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the samples using a fluorescence or light microscope. Apoptotic cells will show a strong nuclear signal.[8][9][10][11]
MDM2-p53 Interaction Assay (TR-FRET)
This protocol is used to screen for inhibitors of the MDM2-p53 protein-protein interaction.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. In the context of the MDM2-p53 interaction, MDM2 and a p53-derived peptide are labeled with a donor and an acceptor fluorophore, respectively. When they interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare assay buffer and solutions of the donor-labeled MDM2, acceptor-labeled p53 peptide, and the test compound (e.g., this compound).
-
Assay Plate Setup: Add the reagents to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the percentage of inhibition based on the FRET signal in the presence of the compound compared to controls and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to p53 reactivating agents.
Caption: The p53 signaling pathway.
Caption: Mechanisms of p53 reactivating agents.
Caption: Experimental workflow for evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 7. APR-246 increases tumor antigenicity independent of p53 | Life Science Alliance [life-science-alliance.org]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. clyte.tech [clyte.tech]
- 10. cellbiologics.com [cellbiologics.com]
- 11. antbioinc.com [antbioinc.com]
Safety Operating Guide
Navigating the Safe Disposal of Novel Compounds: A Procedural Guide for UNP-6457
The proper disposal of laboratory chemicals is a critical component of a safe and compliant research environment. For novel compounds such as UNP-6457, a recently identified neutral nonapeptide inhibitor of the MDM2-p53 interaction, specific disposal protocols may not be readily available in the public domain.[1] In the absence of a manufacturer-provided Safety Data Sheet (SDS), this compound must be handled as a hazardous waste of unknown characterization. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to navigate the disposal process responsibly.
Immediate Safety and Logistical Plan: Handling Uncharacterized Waste
The fundamental principle when dealing with a substance with unknown disposal guidelines is to exercise caution and adhere to institutional and regulatory requirements. Federal, state, and local regulations strictly govern the management of hazardous waste, and non-compliance can have serious consequences.
Step-by-Step Disposal Procedure for this compound
In the absence of a specific SDS for this compound, the following general procedure should be implemented in close consultation with your institution's Environmental Health and Safety (EHS) department.
-
Waste Characterization and Segregation:
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should, at a minimum, include:
-
"Hazardous Waste"
-
"this compound (uncharacterized peptide inhibitor)"
-
The full chemical name if available, and any known structural information.
-
The estimated quantity of the compound.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory contact information.
-
-
-
Information Compilation:
-
Gather all available information about this compound. While a full SDS may not be available, any data on its synthesis, chemical properties, biological activity, and potential hazards is invaluable for the EHS department to determine the appropriate disposal route.
-
Consult internal documentation and the primary scientific literature for any relevant data.[1]
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS department about the need to dispose of an uncharacterized compound.
-
Provide them with all the information compiled in the previous step.
-
The EHS department will provide guidance on the specific packaging, labeling, and pickup procedures for your institution.
-
-
Personal Protective Equipment (PPE):
-
At a minimum, standard laboratory PPE should be worn when handling this compound waste:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within your laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Data Presentation: Waste Characterization for EHS
To facilitate a rapid and accurate assessment by your EHS department, present them with the following information in a clear and structured format.
| Information Category | Details for this compound |
| Compound Name | This compound |
| Chemical Class | Cyclic Nonapeptide |
| Known Biological Activity | Inhibitor of MDM2-p53 protein-protein interaction. IC50 of 8.9 nM.[1] |
| Physical State | Solid (as synthesized) or in solution (specify solvent and concentration). |
| Quantity of Waste | Provide an accurate estimate of the total volume or mass of waste. |
| Contaminants | List any other chemicals or materials mixed with the this compound waste. |
| Source/Reference | ACS Med Chem Lett. 2023 May 5;14(6):820-826.[1] |
Experimental Workflow for Disposal
The logical workflow for the disposal of an uncharacterized chemical like this compound is depicted in the diagram below. This process ensures that all necessary safety and regulatory steps are taken.
Caption: Disposal workflow for uncharacterized chemicals.
By following these procedures, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.
References
Essential Safety and Logistical Information for Handling UNP-6457
Disclaimer: UNP-6457 is a fictional substance. The following guidance is based on best practices for handling potent, cytotoxic small molecule inhibitors and should be adapted to the specific, known hazards of any real-world compound. A thorough risk assessment must be conducted before handling any hazardous chemical.[1][2][3][4]
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling the potent, cytotoxic compound this compound. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
Before beginning any work with this compound, a comprehensive risk assessment is mandatory.[1][4] This involves reviewing the Safety Data Sheet (SDS) to understand the specific hazards, including toxicity, reactivity, and routes of exposure (inhalation, ingestion, skin contact).[1][5] The assessment should also consider the quantities being used and the nature of the experimental procedures.[1]
Hypothetical Hazard Profile for this compound:
| Hazard Category | Description |
| Acute Toxicity | Highly toxic via inhalation, ingestion, and skin contact. |
| Carcinogenicity | Suspected carcinogen. |
| Mutagenicity | Suspected mutagen. |
| Reproductive Toxicity | Potential reproductive toxin. |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour time-weighted average) |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against chemical exposure.[2] The following PPE is mandatory when handling this compound in any form (solid or solution).
PPE Requirements for Handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with P100 cartridges is required for handling powders or when there is a risk of aerosol generation. | Prevents inhalation of hazardous particles. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear. |
Engineering Controls and Safe Handling Practices
All work with this compound must be conducted in a designated area with appropriate engineering controls to minimize exposure.
-
Ventilation: All handling of this compound, especially the weighing of powders and preparation of solutions, must be performed within a certified chemical fume hood or a biological safety cabinet (BSC).
-
Designated Area: Clearly mark the area where this compound is being handled with warning signs.
-
Good Housekeeping: Keep the work area clean and uncluttered. Decontaminate surfaces after each use.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, solvent) inside the chemical fume hood.
-
Place a plastic-backed absorbent pad on the work surface of the fume hood.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder onto weigh paper.
-
Use a spatula to transfer the powder to the volumetric flask.
-
Tap the spatula on the inside of the flask to ensure all powder is transferred.
-
-
Dissolution:
-
Add a small amount of the desired solvent to the volumetric flask and swirl gently to dissolve the powder.
-
Once dissolved, add solvent to the final volume mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution in a clearly labeled, secondary container in a designated, secure location.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces inside the fume hood with a suitable decontamination solution.
-
Dispose of all contaminated disposable items (e.g., weigh paper, gloves, absorbent pad) in a designated cytotoxic waste container.[6]
-
Spill Management
Immediate and proper management of a this compound spill is crucial to prevent exposure and contamination.[7] Spill kits should be readily available in all areas where the compound is handled.[6][7]
Spill Response Protocol:
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with absorbent pads (for liquids) or damp cloths (for powders) to prevent aerosolization.[6] 3. Working from the outside in, clean the area with a detergent solution, followed by 70% isopropyl alcohol.[6] 4. Place all contaminated materials in a cytotoxic waste bag.[6] |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the area immediately and restrict access. 2. Alert your supervisor and the institutional safety office. 3. Only trained personnel with appropriate respiratory protection should clean up the spill. |
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[8]
-
Solid Waste: All disposable PPE, weigh paper, and other contaminated materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[9]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant cytotoxic sharps container.[9]
Logical Relationships and Workflows
The following diagrams illustrate the key workflows for handling this compound.
Caption: General workflow for handling this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. skillmaker.education [skillmaker.education]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
